KY-04031
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-(1H-indazol-5-yl)-4-N-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c1-30-21-27-19(22-9-8-13-11-23-18-5-3-2-4-16(13)18)26-20(28-21)25-15-6-7-17-14(10-15)12-24-29-17/h2-7,10-12,23H,8-9H2,1H3,(H,24,29)(H2,22,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJQROISOSHTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC3=C(C=C2)NN=C3)NCCC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of KY-04031
This guide provides a detailed overview of the mechanism of action of this compound, a novel inhibitor of p21-activated kinase 4 (PAK4). The information presented is collated from primary research and review articles to serve as a comprehensive resource for professionals in the field of oncology and drug discovery.
Core Mechanism of Action: Direct Inhibition of PAK4
This compound is a potent and specific inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell proliferation, survival, and migration.[1][2][3] The primary mechanism of action of this compound is its direct binding to the ATP-binding pocket of the PAK4 enzyme, thereby preventing the phosphorylation of its downstream substrates.[4]
Analysis of the crystal structure of the PAK4-KY-04031 complex has elucidated the specific molecular interactions responsible for its inhibitory activity. The indole and indazole moieties of this compound form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding. Furthermore, the triazine core of the molecule is positioned to mimic the ribose group of the natural ATP substrate, further stabilizing its position within the active site.[1] This competitive inhibition of ATP binding effectively blocks the catalytic function of PAK4.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified through in vitro biochemical and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 against PAK4 | 0.79 µM | In vitro kinase assay | [4] |
| IC50 against HCT-116 cells | 4.3 µM | Cell proliferation assay | [2][3] |
Downstream Signaling Pathways Modulated by this compound
By inhibiting PAK4, this compound modulates several downstream signaling pathways that are critical for cancer progression.
The PAK4/LIMK1/Cofilin Pathway
PAK4 is a known activator of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin.[2][3] Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization of actin filaments, promoting cell motility and invasion. Inhibition of PAK4 by this compound is expected to disrupt this pathway, leading to increased cofilin activity, actin filament disassembly, and a subsequent reduction in cancer cell migration and invasion.[2][3]
The Wnt/β-catenin Pathway
Recent studies have indicated a link between PAK4 and the Wnt/β-catenin signaling pathway.[2][3] Overexpression of PAK4 can lead to the phosphorylation and activation of β-catenin, promoting its nuclear translocation and the transcription of Wnt target genes involved in cell proliferation and survival.[2][3] Pharmacological inhibition of PAK4 has been shown to decrease the phosphorylation of β-catenin, thereby suppressing Wnt/β-catenin signaling.[5] This suggests that this compound may also exert its anti-cancer effects by downregulating this critical oncogenic pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the discovery and characterization of this compound.
High-Throughput Screening (HTS)
This compound was identified from a chemical library through a high-throughput screening campaign designed to find inhibitors of PAK4.
Protocol:
-
A library of small molecules was screened against purified PAK4 enzyme.
-
The kinase activity was measured, likely using a luminescence-based assay that quantifies ATP consumption or a fluorescence-based assay detecting substrate phosphorylation.
-
Compounds that showed significant inhibition in the primary screen were selected as initial hits.
-
These hits were then subjected to dose-response analysis to confirm their activity and determine their IC50 values.
-
Confirmed hits underwent further characterization and medicinal chemistry efforts, leading to the identification of this compound.
In Vitro Kinase Inhibition Assay
The potency of this compound against PAK4 was determined using an in vitro kinase assay.
Protocol:
-
Recombinant human PAK4 enzyme was incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound was added at varying concentrations to determine its inhibitory effect.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation was quantified, typically using methods such as radioactive phosphate incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated product.
-
The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
X-ray Crystallography
To understand the structural basis of inhibition, the co-crystal structure of this compound in complex with the PAK4 kinase domain was determined.
Protocol:
-
The kinase domain of human PAK4 was expressed and purified.
-
The purified protein was co-crystallized with an excess of this compound.
-
Crystals were subjected to X-ray diffraction.
-
The diffraction data was processed to determine the three-dimensional electron density map.
-
A model of the PAK4-KY-04031 complex was built into the electron density map and refined to yield the final structure.
Conclusion
This compound is a potent, ATP-competitive inhibitor of PAK4 that has demonstrated efficacy in blocking cancer cell proliferation. Its mechanism of action is well-characterized at the molecular level, involving direct binding to the ATP pocket of PAK4. By inhibiting PAK4, this compound disrupts key downstream signaling pathways, including the PAK4/LIMK1/Cofilin and potentially the Wnt/β-catenin pathways, which are crucial for cancer cell migration, invasion, and proliferation. The unique structural features of this compound may serve as a scaffold for the design of next-generation PAK4 inhibitors with improved potency and selectivity.[6]
References
- 1. Discovery and the structural basis of a novel p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The KY-04031 PAK4 Inhibitor: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of KY-04031, a notable inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that has emerged as a significant target in oncology due to its role in driving cancer cell proliferation, survival, and metastasis.[1][2] This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and the signaling pathways associated with this compound, offering valuable insights for researchers in the field of cancer drug discovery.
Discovery of this compound
This compound, with the chemical name N2-(2-(1H-indol-3-yl)ethyl)-N4-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine, was identified through a high-throughput screening (HTS) campaign aimed at discovering novel PAK4 inhibitors.[3] This screening effort was undertaken to identify new chemical scaffolds with the potential for development into anti-cancer therapeutics.
Experimental Workflow: Discovery of this compound
Caption: A generalized workflow for the discovery and initial development of a kinase inhibitor like this compound.
Mechanism of Action and Biochemical Potency
This compound functions as an ATP-competitive inhibitor of PAK4.[3] Structural analysis through X-ray crystallography has revealed that this compound binds to the ATP-binding pocket of the PAK4 kinase domain.[3] The indole and indazole moieties of the molecule are crucial for its interaction with the hinge region of the kinase, while the triazine core mimics the ribose of the natural ATP substrate.[3]
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Chemical Formula | C21H20N8O | - | [3] |
| IUPAC Name | N2-(2-(1H-indol-3-yl)ethyl)-N4-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine | - | [3] |
| PAK4 IC50 | 0.79 µM | In vitro kinase assay | [3] |
| Cellular Potency | Micromolar concentrations required to inhibit cell proliferation | Cell-based assays | [4] |
Impact on Cellular Signaling Pathways
PAK4 is a central node in several signaling pathways that are critical for cancer progression.[1][2] Inhibition of PAK4 by this compound is expected to modulate these downstream pathways, thereby affecting cancer cell behavior.
Key PAK4-Mediated Signaling Pathways
Caption: Simplified overview of key signaling pathways downstream of PAK4 that are implicated in cancer.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for the key assays used in the discovery and characterization of PAK4 inhibitors like this compound. For specific parameters used for this compound, it is recommended to consult the primary literature.
High-Throughput Screening (HTS) for Kinase Inhibitors
Objective: To screen a large library of chemical compounds to identify initial hits that inhibit PAK4 activity.
General Protocol:
-
Assay Principle: A biochemical assay, often utilizing fluorescence or luminescence, is used to measure the enzymatic activity of PAK4. Common formats include FRET-based assays (e.g., LanthaScreen) or ADP-Glo assays that quantify ADP production.[5][6]
-
Reagents and Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., HEPES, MgCl2, Brij-35)
-
ATP
-
Substrate (a peptide or protein that is a known substrate of PAK4)
-
Detection reagents (e.g., fluorescently labeled antibody, luciferase)
-
Compound library dissolved in DMSO
-
Microplates (e.g., 384-well or 1536-well)
-
-
Procedure: a. Dispense a small volume of each compound from the library into individual wells of the microplate. b. Add the PAK4 enzyme to the wells. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed. e. Stop the reaction and add the detection reagents. f. Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: The signal from each well is compared to positive (no inhibitor) and negative (no enzyme) controls. A significant reduction in signal in the presence of a compound indicates potential inhibitory activity.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that is required to inhibit 50% of the kinase activity (IC50).
General Protocol (LanthaScreen™ TR-FRET Kinase Assay): [5]
-
Reagents and Materials:
-
Recombinant human PAK4 enzyme
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Serial dilutions of the inhibitor (e.g., this compound) in DMSO
-
Low-volume 384-well plates
-
-
Procedure: a. Prepare a solution of the PAK4 enzyme in kinase buffer. b. Prepare a solution of the substrate and ATP in kinase buffer. c. In the wells of a 384-well plate, add the serially diluted inhibitor. d. Add the PAK4 enzyme solution to the wells. e. Initiate the reaction by adding the substrate/ATP mixture. f. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). g. Stop the reaction by adding a solution of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA. h. Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding. i. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. These ratios are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cells.
General Protocol (MTT or CellTiter-Glo® Assay):
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., prostate cancer cell lines like PC-3 or LNCaP)
-
Complete cell culture medium
-
Serial dilutions of the inhibitor in cell culture medium
-
MTT reagent or CellTiter-Glo® reagent
-
96-well cell culture plates
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Replace the medium with fresh medium containing the serially diluted inhibitor. Include vehicle-only (DMSO) controls. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions. e. Incubate as required for color development (MTT) or luminescence generation (CellTiter-Glo®). f. Read the absorbance or luminescence on a plate reader.
-
Data Analysis: The viability of the cells in the presence of the inhibitor is expressed as a percentage of the viability of the vehicle-treated control cells. The IC50 value for cell proliferation is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Cell Invasion Assay
Objective: To evaluate the effect of the inhibitor on the invasive capacity of cancer cells.
General Protocol (Transwell Invasion Assay):
-
Reagents and Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another extracellular matrix component
-
Serial dilutions of the inhibitor
-
Cotton swabs, fixative (e.g., methanol), and staining solution (e.g., crystal violet)
-
-
Procedure: a. Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. b. Harvest and resuspend the cells in serum-free medium. c. Add the cell suspension to the upper chamber of the Transwell inserts. The medium in the upper chamber should contain the desired concentration of the inhibitor or vehicle control. d. Add complete medium (containing serum as a chemoattractant) to the lower chamber. e. Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours). f. After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. g. Fix the invading cells on the lower surface of the membrane with a suitable fixative. h. Stain the fixed cells with a staining solution. i. Wash the inserts and allow them to dry.
-
Data Analysis: The invading cells are counted under a microscope. The number of invading cells in the inhibitor-treated wells is compared to the number in the control wells to determine the effect of the inhibitor on cell invasion.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the PAK4 kinase domain in complex with the inhibitor.
General Protocol:
-
Protein Expression and Purification: a. Express a construct of the human PAK4 kinase domain in a suitable expression system (e.g., E. coli). b. Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: a. Concentrate the purified PAK4 protein to a high concentration. b. Mix the protein with a solution of the inhibitor. c. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques such as sitting-drop or hanging-drop vapor diffusion.
-
Data Collection and Structure Determination: a. Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. b. X-ray diffraction data are collected at a synchrotron source. c. The diffraction data are processed, and the structure is solved using molecular replacement and refined to produce a high-resolution model of the protein-inhibitor complex.
Future Directions
While this compound was a valuable tool for elucidating the structural basis of PAK4 inhibition, its relatively modest cellular potency has positioned it primarily as a scaffold for the development of more potent and selective PAK4 inhibitors.[4] The unique molecular features of this compound, particularly its triazine core and the interactions of its indole and indazole moieties, provide a strong foundation for structure-based drug design efforts aimed at generating next-generation PAK4 inhibitors with improved pharmacological properties for potential clinical development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of KY-04031: A Technical Guide for Drug Development Professionals
An in-depth analysis of the p21-activated kinase 4 (PAK4) inhibitor, KY-04031, this guide details its mechanism of action, structure-activity relationship, experimental evaluation, and its impact on downstream signaling pathways, offering valuable insights for researchers in oncology and drug discovery.
Introduction
p21-activated kinase 4 (PAK4) has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its crucial role in promoting cell proliferation, survival, and metastasis. This compound, identified through high-throughput screening, is a potent and selective inhibitor of PAK4. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Core Compound: this compound
This compound, with the chemical name N2-(2-(1H-indol-3-yl)ethyl)-N4-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine, is a potent inhibitor of PAK4 with an IC50 of 0.79 μM.[1][2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the PAK4 kinase domain.[1]
Structure-Activity Relationship (SAR)
The initial discovery and structural analysis of this compound complexed with PAK4 have provided critical insights into its binding mode and laid the foundation for further inhibitor design.
Key Structural Features of this compound for PAK4 Inhibition
Analysis of the co-crystal structure of this compound and PAK4 revealed the essential interactions driving its inhibitory activity[1]:
-
Hinge Interaction: Both the indole and indazole moieties of this compound are crucial for its interaction with the hinge region of the PAK4 kinase domain. These interactions are fundamental for anchoring the inhibitor in the ATP-binding site.
-
Triazine Core: The 1,3,5-triazine core of the molecule acts as a scaffold and mimics the ribose moiety of the natural substrate, ATP.[1]
-
Methoxy Group: The 6-methoxy substituent on the triazine ring contributes to the overall binding affinity.
Scaffold Hopping: From Triazine to Quinazoline Core
While this compound demonstrated potent PAK4 inhibition, its unique molecular features were further exploited to design novel inhibitors with improved potency. A successful scaffold-hopping approach was employed, replacing the triazine core of this compound with a 2,4-diaminoquinazoline scaffold.[2] This modification led to the development of a new series of PAK4 inhibitors with significantly enhanced potency. The quinazoline core was found to occupy the lipophilic phosphate-binding pocket more effectively, resulting in a substantial increase in inhibitory activity.[2]
| Compound | Core Scaffold | PAK4 IC50 (nM) |
| This compound | 1,3,5-Triazine | 790 |
| Compound 9 (from Hao et al., 2017) | 2,4-Diaminoquinazoline | 33 |
Table 1: Comparison of PAK4 inhibitory activity of this compound and a more potent 2,4-diaminoquinazoline-based inhibitor.[2]
Mechanism of Action and Downstream Signaling
This compound functions as an ATP-competitive inhibitor of PAK4, thereby blocking its kinase activity. The inhibition of PAK4 disrupts several downstream signaling pathways that are critical for cancer cell proliferation, survival, and invasion.
Key Downstream Signaling Pathways Modulated by PAK4 Inhibition:
-
PI3K/AKT Pathway: PAK4 is known to activate the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4] Inhibition of PAK4 leads to the downregulation of this pathway, contributing to the anti-cancer effects.
-
MEK/ERK Pathway: The MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. PAK4 can modulate this pathway, and its inhibition can lead to decreased cancer cell growth.[3]
-
LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a key regulator of actin dynamics.[2][5] By inhibiting PAK4, this compound can prevent cofilin inactivation, leading to altered actin cytoskeleton dynamics and a reduction in cell migration and invasion.[2]
-
Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin, promoting its nuclear translocation and subsequent activation of Wnt target genes, which are involved in cell proliferation and stemness.[2] Inhibition of PAK4 can interfere with this process.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
PAK4 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction.
Materials:
-
PAK4 enzyme
-
Substrate (e.g., myelin basic protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PAK4 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and IC50 values.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (e.g., 8.0 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
Test compound (e.g., this compound)
-
Cancer cell line (e.g., HT-1080)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Add the treated cell suspension to the upper chamber of the inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the chambers for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Calculate the percent inhibition of invasion.
Conclusion
This compound represents a significant starting point in the development of potent and selective PAK4 inhibitors. The understanding of its structure-activity relationship, particularly the key interactions within the ATP-binding pocket, has enabled the rational design of next-generation inhibitors with improved therapeutic potential. The detailed experimental protocols and the elucidation of its impact on critical downstream signaling pathways provide a solid framework for the continued investigation and optimization of PAK4-targeted therapies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
In Vitro and In Vivo Efficacy of KY-04031: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for KY-04031, a novel inhibitor of p21-activated kinase 4 (PAK4). The information presented herein is collated from foundational studies to provide a detailed understanding of its mechanism of action, potency, and anti-cancer effects in both laboratory and animal models.
Core Findings and Data Summary
This compound has been identified as a potent and selective inhibitor of PAK4, a serine/threonine kinase implicated in various oncogenic signaling pathways. The compound demonstrates significant anti-proliferative and anti-invasive properties in cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| PAK4 IC50 | 0.79 µM | - | In vitro kinase assay | [1] |
| Cell Viability IC50 | > 30 µM | h-TERT-HPNE | Cell Proliferation Assay | [1] |
Signaling Pathway of PAK4 Inhibition
PAK4 is a critical node in several signaling cascades that regulate cell proliferation, survival, and motility. This compound exerts its therapeutic effect by inhibiting the kinase activity of PAK4, thereby disrupting these downstream pathways.
References
The Role of PAK4 in Cancer Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P21-activated kinase 4 (PAK4), a serine/threonine kinase, has emerged as a critical node in oncogenic signaling networks. Initially identified as a downstream effector of the Rho GTPases Cdc42 and Rac, PAK4 is now understood to be a pleiotropic regulator of a wide array of cellular processes that are fundamental to cancer initiation and progression.[1] Its overexpression, hyperactivation, or gene amplification is frequently observed in a multitude of human cancers and is often correlated with aggressive tumor phenotypes, metastasis, and poor patient prognosis.[1][2][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by PAK4 in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling architecture, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to PAK4
The p21-activated kinases (PAKs) are a family of six serine/threonine kinases divided into two groups based on sequence and structural homology. Group I includes PAK1-3, while Group II comprises PAK4, PAK5, and PAK6.[4] PAK4 is the most extensively studied member of Group II and is distinguished by its role as a central signaling molecule that integrates inputs from various upstream pathways to control cancer hallmarks, including proliferative signaling, resistance to cell death, and activation of invasion and metastasis.[4][5] The PAK4 gene is located on chromosome 19q13.2, a region frequently amplified in cancers such as those of the pancreas, ovaries, and breast, as well as in squamous cell carcinoma.[5][6] This genetic alteration often leads to PAK4 overexpression, a key driver of its oncogenic functions.[6]
Upstream Activation of PAK4
PAK4 activity is tightly regulated by a diverse array of upstream signals, transduced through multiple receptor types. Its activation is a key event in translating extracellular cues into pro-oncogenic cellular responses.
2.1. GTPase-Dependent Activation: The canonical activators of PAKs are the Rho family of small GTPases, primarily Cdc42 and, to a lesser extent, Rac.[7] Binding of active (GTP-bound) Cdc42 or Rac to the p21-binding domain (PBD) of PAK4 is thought to relieve autoinhibition and promote its kinase activity.[7] This interaction is crucial for localizing PAK4 to specific cellular compartments, such as the leading edge of migrating cells, to regulate cytoskeletal dynamics.[7]
2.2. GTPase-Independent Activation: PAK4 can also be activated independently of Rho GTPases. Various extracellular signals, acting through receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), can stimulate PAK4.[8][9] For instance, growth factors like Hepatocyte Growth Factor (HGF) can activate PAK4, often in a PI3K-dependent manner.[5][6] Other activators include hormones such as estrogen, which can induce PAK4 activity and promote a positive feedback loop with the estrogen receptor alpha (ERα) in endometrial and breast cancer cells.[3]
Core Downstream Signaling Pathways
Once activated, PAK4 phosphorylates a multitude of downstream substrates, thereby orchestrating complex signaling networks that drive cancer progression.
3.1. Cytoskeletal Remodeling, Migration, and Invasion: A primary role of PAK4 is the regulation of the actin cytoskeleton, which is fundamental for cell motility and invasion.[2]
-
PAK4/LIMK1/Cofilin Pathway: PAK4 directly phosphorylates and activates LIM domain kinase 1 (LIMK1).[2] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[7] This inactivation of cofilin leads to the accumulation of filamentous actin (F-actin), promoting the formation of migratory structures like filopodia and lamellipodia, and ultimately enhancing cell migration and invasion.[2][7]
-
Other Cytoskeletal Targets: PAK4 also influences the cytoskeleton by phosphorylating other key proteins, including GEF-H1 and paxillin, which regulate focal adhesion dynamics and cell adhesion.[9]
3.2. Cell Proliferation and Survival: PAK4 promotes uncontrolled cell growth and prevents apoptosis through its interaction with major pro-survival and proliferation pathways.
-
PI3K/Akt Pathway: PAK4 can function both upstream and downstream of the PI3K/Akt pathway.[3][10] In many contexts, such as breast cancer, PAK4 activates Akt, a central kinase that promotes cell survival and proliferation.[10] This can occur through direct interaction with the p85 subunit of PI3K.[5] Activated PAK4 also phosphorylates the pro-apoptotic protein Bad, inhibiting its function and promoting cell survival.[3][7]
-
MAPK/ERK Pathway: PAK4 can activate the Raf/MEK/ERK signaling cascade.[2] This pathway is a critical regulator of cell proliferation, and its activation by PAK4 contributes to the G1/S phase transition of the cell cycle, partly by upregulating Cyclin D1.[3]
-
Wnt/β-catenin Pathway: PAK4 is a key regulator of the Wnt/β-catenin pathway.[11] It can directly phosphorylate β-catenin at Serine 675, which enhances its stability and nuclear translocation.[11] In the nucleus, β-catenin acts as a transcriptional co-activator for genes that drive proliferation, such as c-Myc and Cyclin D1.[9]
3.3. Gene Transcription and Other Functions: PAK4 can translocate to the nucleus and directly influence gene transcription. It has been shown to phosphorylate and activate transcription factors such as CREB (cAMP response element-binding protein), further contributing to the expression of pro-survival and proliferative genes.[8]
Quantitative Data Summary
The clinical relevance of PAK4 is underscored by quantitative analyses of its expression, gene amplification, and the efficacy of its inhibitors across various cancers.
Table 1: PAK4 Expression and Gene Amplification in Human Cancers
| Cancer Type | Metric | Finding | Reference(s) |
| Breast Cancer | IHC Expression | 69.2% (64/93) of invasive carcinoma specimens were positive for PAK4. | [3] |
| Gastric Cancer | IHC Expression | 43.8% (95/217) of tumors showed PAK4 overexpression. | [8] |
| Ovarian Cancer | Gene Amplification | PAK4 gene is on chromosome 19, a region frequently amplified in ovarian cancer. | |
| Pancreatic Cancer | Gene Amplification | Found in 11.1% (3/27) of cell lines and 11.9% (5/42) of primary carcinomas. | [10][12] |
| Oral Squamous Cell Carcinoma | Gene Amplification | Identified as a putative target gene for amplification within 19q13.12-q13.2. | [13] |
| Gallbladder Carcinoma | IHC Expression | Evaluated in 148 cases; associated with poor prognosis. | |
| Pan-Cancer (TCGA) | mRNA Expression | Highly expressed in various cancers compared to normal tissue. | [2] |
Table 2: Prognostic Significance of High PAK4 Expression
| Cancer Type | Association | Statistical Significance | Reference(s) |
| Breast Cancer | Poorer overall & disease-free survival, larger tumor size, lymph node metastasis. | p < 0.05 for all | [3] |
| Gastric Cancer | Poorer disease-specific & relapse-free survival; independent prognostic factor. | p < 0.001 (survival); HR=2.5 (DSS) | [8] |
| Ovarian Cancer | Shorter overall & disease-free survival, advanced stage, chemoresistance. | p-values significant | [14] |
| Head and Neck SCC | Poorer prognosis. | Statistically significant | [13] |
Table 3: Efficacy of PAK4 Inhibitors and Knockdown
| Context | Method/Inhibitor | Quantitative Effect | Reference(s) |
| Prostate Cancer Cells | shRNA knockdown | ~80% PAK4 depletion reduced mean cell speed from 0.38 to 0.26 µm/minute. | |
| Pancreatic Cancer Cells | siRNA knockdown | ~27% reduction in cell viability in gemcitabine-resistant lines. | [15] |
| In Vitro Kinase Assay | SPA7012 (inhibitor) | IC50 = 0.77 µM | [9] |
| In Vitro Kinase Assay | CTx-0294885 (inhibitor) | IC50 = 2.06 µM | [4] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate PAK4 function.
5.1. Protocol: Immunohistochemistry (IHC) for PAK4 in Paraffin-Embedded Tissues
This protocol details the detection of PAK4 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Immerse in 100% Ethanol: 2 times for 3 minutes each.
-
Immerse in 95% Ethanol: 1 time for 3 minutes.
-
Immerse in 70% Ethanol: 1 time for 3 minutes.
-
Rinse with distilled water.[7]
-
-
Antigen Retrieval:
-
Blocking and Staining:
-
Rinse slides 2 times with PBS for 5 minutes each.
-
Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol for 10 minutes.
-
Rinse 2 times with PBS for 5 minutes each.
-
Apply blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate with primary antibody against PAK4 (e.g., Rabbit anti-PAK4) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Rinse 3 times with PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.
-
Rinse 3 times with PBS for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes.[14]
-
-
Detection and Counterstaining:
-
Rinse 3 times with PBS for 5 minutes each.
-
Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity is reached (typically 1-5 minutes).
-
Rinse slides in running tap water.
-
Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.
-
Rinse with running tap water.[7]
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip using a permanent mounting medium.[7]
-
5.2. Protocol: Western Blotting for PAK4 Protein Expression
This protocol describes the detection and quantification of PAK4 protein levels in cell lysates.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at ~12,000g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 10%).
-
Run gel electrophoresis to separate proteins by size.
-
Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAK4, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.[5]
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[16]
-
5.3. Protocol: In Vitro Kinase Assay for PAK4 Activity
This protocol measures the kinase activity of purified PAK4 or PAK4 from immunoprecipitates.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
In a microcentrifuge tube, combine purified recombinant PAK4 enzyme (or immunoprecipitated PAK4) with a generic substrate (e.g., Myelin Basic Protein, MBP) or a specific peptide substrate.[17][18]
-
Add the kinase reaction buffer.
-
If testing inhibitors, add the compound at the desired concentration.
-
-
Initiation and Incubation:
-
Termination and Detection:
-
Radiometric Method: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[17]
-
Luminescence Method (ADP-Glo™): Terminate the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure luminescence with a plate reader.[10]
-
5.4. Protocol: Transwell Cell Migration Assay
This protocol assesses the migratory capacity of cancer cells in response to a chemoattractant.
-
Cell Preparation:
-
Culture cells to ~80-90% confluence.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Harvest cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/100 µL.[9]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory speed (e.g., 12-48 hours).
-
-
Analysis:
-
Remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[3]
-
Fix the migrated cells on the bottom surface of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells with a staining solution such as 0.1% Crystal Violet for 20 minutes.
-
Rinse the inserts in water to remove excess stain and allow them to dry.
-
Image multiple fields of view for each membrane using a microscope.
-
Quantify the migrated cells by counting them manually or using image analysis software like ImageJ.[2][8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the function of PAK4 in cancer cell migration using RNA interference.
Conclusion
PAK4 is unequivocally a central player in the signaling networks that drive tumorigenesis. Its position as a convergence point for multiple upstream oncogenic signals and its role in activating key downstream pathways involved in proliferation, survival, and metastasis make it a compelling target for therapeutic intervention. The frequent overexpression and gene amplification of PAK4 in a wide range of cancers further highlight its clinical relevance. This guide provides a foundational resource for understanding the multifaceted role of PAK4, offering standardized data and protocols to aid researchers in their efforts to dissect its function and develop novel anti-cancer strategies targeting this critical kinase.
References
- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. corning.com [corning.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. clyte.tech [clyte.tech]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bosterbio.com [bosterbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. bosterbio.com [bosterbio.com]
- 15. IHC-P protocols | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. promega.co.uk [promega.co.uk]
- 18. researchgate.net [researchgate.net]
KY-04031: A Technical Guide on a Novel PAK4 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KY-04031, a novel small molecule inhibitor of p21-activated kinase 4 (PAK4), as a potential therapeutic agent for cancer. PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, migration, and invasion. This compound has been identified as a potent and selective inhibitor of PAK4, demonstrating significant anti-proliferative and anti-invasive effects in cancer cell lines. This document details the mechanism of action of this compound, its interaction with the PAK4 signaling pathway, and its potential impact on downstream effectors, including the Wnt/β-catenin pathway. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the therapeutic potential of this compound. While in-vivo efficacy and clinical trial data for this compound are not yet publicly available, this guide consolidates the existing knowledge to support further research and development of this promising anti-cancer agent.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Cdc42 and Rac. The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 belonging to Group II. Among these, PAK4 has emerged as a significant target in oncology due to its frequent overexpression and association with poor prognosis in a variety of cancers, including pancreatic, ovarian, and gastric cancers. PAK4 is implicated in numerous cellular processes critical for cancer progression, such as cytoskeletal dynamics, cell motility, gene transcription, and cell survival.
This compound is a novel, potent, and selective small molecule inhibitor of PAK4.[1] It was discovered through high-throughput screening and has been shown to bind to the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity.[1] This inhibition disrupts the downstream signaling cascades regulated by PAK4, leading to a reduction in cancer cell proliferation and invasion.[1] This technical guide aims to provide a detailed overview of the current understanding of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PAK4.[1] By binding to the ATP-binding pocket of the PAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby attenuating PAK4-mediated signaling. The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PAK4, which in turn affects multiple oncogenic pathways.
The PAK4 Signaling Pathway
PAK4 is a central node in a complex signaling network that promotes cancer progression. Its activation by small GTPases like Cdc42 leads to the phosphorylation of a multitude of downstream substrates involved in various cellular functions.
Interaction with the Wnt/β-catenin Pathway
A critical downstream effector of PAK4 is β-catenin, a key component of the canonical Wnt signaling pathway. PAK4 has been shown to directly phosphorylate β-catenin at serine 675.[2] This phosphorylation event promotes the nuclear translocation of β-catenin, where it associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[2] By inhibiting PAK4, this compound is expected to reduce the phosphorylation of β-catenin at Ser675, thereby suppressing its nuclear accumulation and transcriptional activity. This provides a key mechanism through which this compound may exert its anti-cancer effects, particularly in tumors with aberrant Wnt/β-catenin signaling.
Quantitative Data
The following table summarizes the key quantitative data for this compound from the initial discovery and characterization study.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (PAK4 Kinase Assay) | 0.79 µM | - | [1] |
| Inhibition of Cell Growth (IC50) | Not Reported | - | - |
| Inhibition of Cell Invasion | Significant reduction | U87MG (Glioblastoma) | [1] |
Note: Further quantitative data from in-vivo studies, pharmacokinetic analyses, and clinical trials are not publicly available at the time of this writing.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
PAK4 Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PAK4 kinase.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of recombinant human PAK4 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add the PAK4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay with [γ-³²P]ATP, or a luminescence-based assay that measures ATP consumption.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
This protocol outlines a standard method to assess the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., U87MG) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value for cell growth inhibition.
-
Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes how to measure the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Preparation:
-
Coat the upper surface of a Boyden chamber insert (with a porous membrane) with a layer of Matrigel and allow it to solidify.
-
Culture cancer cells and starve them in serum-free medium for several hours.
-
Prepare a cell suspension in serum-free medium containing different concentrations of this compound or a vehicle control.
-
-
Assay Setup:
-
Place the Matrigel-coated inserts into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber of each well.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation and Analysis:
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the fixed cells with a staining solution (e.g., crystal violet).
-
Visualize and count the number of stained cells in several fields of view under a microscope.
-
-
Data Interpretation:
-
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control.
-
Future Directions and Conclusion
This compound has been identified as a potent and selective inhibitor of PAK4, a promising therapeutic target in oncology. The initial preclinical data demonstrate its ability to inhibit PAK4 kinase activity and suppress cancer cell invasion.[1] Its potential to modulate the Wnt/β-catenin signaling pathway further highlights its therapeutic relevance.
However, to fully realize the potential of this compound, further research is imperative. Key future directions include:
-
In-vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in various cancer xenograft and patient-derived xenograft (PDX) models is crucial to validate its therapeutic potential in a physiological context.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo, is essential for its development as a clinical candidate.
-
Toxicity and Safety Assessment: Comprehensive toxicology studies are required to determine the safety profile of this compound and to identify any potential off-target effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to more effective treatment strategies.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be critical for patient stratification in future clinical trials.
References
In-Depth Technical Guide: Off-Target Profile of KY-04031
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KY-04031 is identified as a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a recognized target in oncology. While its on-target activity against PAK4 is established, a comprehensive public profile of its off-target effects remains largely undisclosed in peer-reviewed literature. This guide synthesizes the available information on this compound, focusing on its known interactions and highlighting the current gaps in our understanding of its selectivity. The primary discovery of this compound was detailed by Byung Jun Ryu and colleagues in Cancer Letters in 2014, which serves as the foundational source of information. However, extensive kinase screening data, crucial for a full off-target assessment, is not provided in this publication or its supplementary materials.
On-Target and Cellular Activity of this compound
This compound was discovered through high-throughput screening as a novel inhibitor of PAK4.[1] Its primary mechanism of action is the inhibition of PAK4's kinase activity, with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In cellular contexts, this compound has demonstrated effects on cancer cell viability and invasion.
Table 1: Summary of Reported In Vitro and Cellular Activities of this compound
| Parameter | Value | Cell Line/Assay Condition | Source |
| Biochemical IC50 | 0.79 µM | PAK4 Kinase Assay | [1][2] |
| Cell Viability EC50 | ~15 µM | LNCaP | |
| Cell Viability EC50 | ~50 µM | PC-3 | |
| Cell Viability IC50 | 1.447 µM (1447 nM) | LNCaP | [3] |
| Cell Viability IC50 | 4.747 µM (4747 nM) | PC-3 | [3] |
| Cell Invasion | Inhibition Observed | PC-3 | [3] |
Off-Target Effects and Kinase Selectivity
A critical aspect of drug development is understanding a compound's selectivity profile to anticipate potential off-target liabilities and polypharmacology. Despite the characterization of its on-target effects, a detailed public kinase selectivity panel for this compound has not been published. The original discovery paper does not include broad kinase screening data against a panel of other kinases.[1] One review explicitly states that the selectivity of this compound against other kinases, including the closely related Group I PAKs, is "unknown".
The use of cell lines that are not dependent on PAK4, such as HT-1080, has been suggested as a method to investigate potential off-target effects of PAK4 inhibitors.[4] However, specific data from such experiments with this compound are not available in the reviewed literature. The absence of this information represents a significant data gap for a comprehensive risk assessment of the compound.
Experimental Methodologies
Detailed experimental protocols for assessing the off-target effects of this compound are not available due to the lack of published studies on this specific aspect. However, based on standard practices in kinase inhibitor profiling, the following methodologies would be employed.
Kinase Selectivity Profiling (General Protocol)
The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of purified kinases.
-
Assay Formats : Radiometric assays (e.g., using ³³P-ATP) or non-radiometric assays (e.g., mobility shift assays, luminescence-based assays like ADP-Glo) are common.
-
Test Concentration : The inhibitor is often tested at a fixed concentration (e.g., 1 or 10 µM) for initial screening, or in a dose-response format to determine the IC50 for any inhibited kinases.
-
ATP Concentration : Assays are typically performed at or near the Km of ATP for each respective kinase to ensure physiological relevance.
-
Data Analysis : The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Significant off-target inhibition is noted for kinases that show substantial inhibition at the tested concentration.
Cellular Off-Target Assessment (General Protocol)
Cell-based assays are used to understand the effects of a compound in a more complex biological system.
-
Panel of Cell Lines : A diverse panel of cancer cell lines with known genetic backgrounds (including those with and without PAK4 dependency) is used.
-
Viability Assays : Standard cell viability assays (e.g., CellTiter-Glo, MTS) are performed to determine the concentration at which the compound inhibits cell growth (GI50).
-
Target Engagement Assays : Techniques like NanoBRET can be used in live cells to quantify the interaction of the compound with a panel of kinase targets.
-
Phenotypic Screening : High-content imaging or other phenotypic screens can reveal unexpected cellular effects that may be due to off-target activities.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the known signaling context of PAK4 and a generalized workflow for assessing kinase inhibitor off-target effects.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the biological functions of PAK4. Its unique triazine core structure may serve as a scaffold for the development of more potent and selective PAK4 inhibitors.[1][2] However, the lack of a publicly available, comprehensive off-target profile for this compound is a significant limitation. For this compound to progress in any drug development pipeline, a thorough assessment of its kinase selectivity and potential interactions with other protein families would be essential. Future work should focus on performing and publishing a broad kinase panel screen and cellular target engagement studies to fully characterize the selectivity and potential liabilities of this compound.
References
- 1. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization [mdpi.com]
- 4. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
KY-04031: A Technical Guide to its Binding Affinity and Interaction with PAK4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the small molecule inhibitor KY-04031 to the p21-activated kinase 4 (PAK4). This document outlines quantitative binding data, detailed experimental methodologies for assessing this interaction, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound to PAK4
This compound has been identified as a potent inhibitor of PAK4, binding to the ATP-binding pocket of the kinase.[1] The primary quantitative measure of its binding affinity is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Binding Site |
| This compound | PAK4 | 0.79 | ATP-binding pocket |
Experimental Protocols
The determination of the binding affinity of this compound to PAK4 involves in vitro kinase assays. While the precise protocol used for this compound is detailed in its discovery publication, this section provides a representative, detailed methodology for a common type of in vitro kinase assay used for PAK4 inhibitor screening, the ADP-Glo™ Kinase Assay.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate like PAKtide)
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 100 µM. Further dilute the compound in the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PAK4 enzyme and the peptide substrate in Kinase Assay Buffer to each well. The concentration of the enzyme should be predetermined to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for ATP for the PAK4 enzyme.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PAK4 Signaling Pathway
The following diagram illustrates the central role of PAK4 in various cellular signaling pathways. PAK4 is activated by small GTPases like Cdc42 and subsequently phosphorylates a range of downstream substrates, influencing processes such as cell proliferation, migration, and survival.
Caption: Simplified PAK4 signaling pathway.
Experimental Workflow for PAK4 Inhibitor Characterization
The diagram below outlines a typical workflow for the discovery and characterization of a novel PAK4 inhibitor like this compound.
Caption: General workflow for PAK4 inhibitor discovery.
References
Methodological & Application
Application Notes and Protocols for KY-04031 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY-04031 is a potent and specific inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers. PAK4 plays a crucial role in regulating key cellular processes such as proliferation, survival, migration, and invasion.[1][2] By binding to the ATP-binding pocket of PAK4, this compound effectively blocks its kinase activity, leading to the inhibition of tumor cell growth and invasion.[3] These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to investigate its anti-cancer effects and elucidate its mechanism of action.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PAK4 with a reported half-maximal inhibitory concentration (IC50) of 0.79 µM in biochemical assays.[3][4] PAK4 is a key downstream effector of small Rho GTPases, such as Cdc42, and is involved in multiple oncogenic signaling pathways. Inhibition of PAK4 by this compound disrupts these pathways, leading to cell cycle arrest and apoptosis in cancer cells. While this compound demonstrates potent inhibition of PAK4, it is noted to require high micromolar concentrations to inhibit cell proliferation in a PAK4-dependent manner in cellular assays, suggesting it may serve as a valuable tool compound and a scaffold for the development of more potent inhibitors.[1]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference |
| Target | p21-activated kinase 4 (PAK4) | [3] |
| Mechanism of Action | ATP-competitive inhibitor | [3][5] |
| Biochemical IC50 | 0.79 µM | [3][4] |
Signaling Pathways and Experimental Workflows
PAK4 Signaling Pathway
The following diagram illustrates the central role of PAK4 in cancer cell signaling and the points of intervention by this compound.
Caption: PAK4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cell-based assays.
References
- 1. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - Li - Translational Cancer Research [tcr.amegroups.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for KY-04031 in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of KY-04031 stock solutions for use in cell culture experiments. This compound is a potent inhibitor of p21-activated kinase 4 (PAK4), a key signaling node in various cellular processes.
Introduction
This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of PAK4, exhibiting an IC50 of 0.79 μM.[1] PAK4 is a member of the p21-activated kinase family of serine/threonine kinases. It is implicated in a multitude of cellular functions including cytoskeletal dynamics, cell proliferation, survival, and migration. Dysregulation of the PAK4 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. These protocols are designed to ensure accurate and reproducible results when utilizing this compound in in vitro cell-based assays.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 400.44 g/mol | [1] |
| Mechanism of Action | Potent and specific inhibitor of PAK4 | [1] |
| IC50 | 0.79 μM for PAK4 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Storage of Powder | Store at -20°C for long-term stability. | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a widely used polar aprotic solvent that can dissolve a broad range of organic and inorganic compounds.[2][3][4][5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass using the molecular weight (400.44 g/mol ).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 400.44 g/mol x 1000 mg/g = 4.0044 mg
-
-
Weighing the this compound powder:
-
Carefully weigh out approximately 4 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving the powder:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Sterilization (Optional):
-
If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Dilution of this compound Stock Solution to Working Concentrations
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Visualizations
Experimental Workflow: Preparing this compound Stock Solution
References
Application Notes and Protocols for Measuring PAK4 Inhibition by KY-04031
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of p21-activated kinase 4 (PAK4) by the inhibitor KY-04031. The methodologies cover biochemical and cell-based assays to determine the potency and cellular effects of this compound.
Introduction to PAK4 and this compound
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1] Upregulation of PAK4 is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][3]
This compound is a novel inhibitor that targets the ATP-binding pocket of PAK4. It serves as a valuable tool for studying the biological functions of PAK4 and as a scaffold for the development of more potent and selective PAK4 inhibitors.[2][4]
Data Presentation: Measuring PAK4 Inhibition
Quantitative data from inhibition assays are crucial for evaluating the efficacy of this compound. Below are tables summarizing the expected data from biochemical and cellular assays.
Table 1: Biochemical Inhibition of PAK4 by this compound
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | PAK4 | Kinase Assay | 0.79 |
IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Inhibition by PAK4 Inhibitors (Representative Data)
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (μM) |
| Representative PAK4 Inhibitor A | A549 (Lung Cancer) | Cell Viability | Expected Value |
| Representative PAK4 Inhibitor A | HCT116 (Colon Cancer) | Cell Viability | Expected Value |
| Representative PAK4 Inhibitor B | A549 (Lung Cancer) | Cell Migration | Expected Value |
| Representative PAK4 Inhibitor B | HCT116 (Colon Cancer) | Cell Invasion | Expected Value |
IC50/GI50: The half-maximal inhibitory/growth inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments to measure PAK4 inhibition by this compound are provided below.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of this compound on PAK4 kinase activity.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[3][5]
Materials:
-
Recombinant human PAK4 enzyme
-
PAK4 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).[3]
-
Add 2 µL of PAK4 enzyme solution to each well.[3]
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.[3] The final ATP concentration should be at or near the Km for ATP for PAK4.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This TR-FRET assay measures the binding of a fluorescent tracer to the kinase, which is displaced by an inhibitor.
Materials:
-
GST-tagged recombinant human PAK4
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 4 µL of the this compound dilution or DMSO.
-
Prepare a 2X kinase/antibody mixture containing PAK4 and Eu-anti-GST antibody. Add 8 µL of this mixture to each well.
-
Prepare a 4X tracer solution. Add 4 µL of this solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.
This Homogeneous Time-Resolved Fluorescence (HTRF) assay detects the phosphorylation of a biotinylated substrate.[6]
Materials:
-
Recombinant human PAK4 enzyme
-
Biotinylated STK Substrate
-
ATP
-
This compound
-
HTRF® KinEASE™-STK kit (Cisbio) containing Eu³⁺-cryptate labeled anti-phospho-STK antibody and Streptavidin-XL665
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
White, low-volume 384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, dispense 4 µL of the enzymatic buffer.
-
Add 2 µL of the biotinylated STK substrate.
-
Add 2 µL of the PAK4 enzyme solution.
-
Add 2 µL of the this compound dilution or DMSO.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the premixed detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665) in the detection buffer containing EDTA.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assays
Cell-based assays are critical for evaluating the effect of this compound on PAK4 signaling and cellular functions in a physiological context.
This technique is used to measure the phosphorylation status of PAK4 and its downstream targets.
Materials:
-
Cancer cell lines with detectable PAK4 expression (e.g., A549, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-phospho-PAK4 (Ser474)
-
Anti-total PAK4
-
Anti-phospho-LIMK1 (Thr508)/LIMK2 (Thr505)
-
Anti-total LIMK1/2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound or DMSO for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing media
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol for Migration Assay:
-
Seed cells in the upper chamber of a Transwell insert in serum-free medium.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
Protocol for Invasion Assay:
-
Coat the upper surface of the Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 1-7 of the migration assay protocol.
Visualizations
Signaling Pathway
Caption: PAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for evaluating this compound.
Logical Relationship
Caption: Logical flow from inhibitor binding to cellular effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. Discovery and the structural basis of a novel p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LINC00982 Inhibits the Proliferation, Migration, and Invasion of Breast Cancer Cells Through the miR-765/DPF3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of KY-04031 in Studying Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes that are tightly regulated in normal physiological events such as embryonic development, tissue repair, and immune responses. However, in pathological conditions like cancer, these processes become dysregulated, leading to tumor progression and metastasis. The p21-activated kinase 4 (PAK4), a member of the serine/threonine kinase family, has emerged as a critical regulator of cell motility and invasion.[1][2][3][4] Overexpression and hyperactivation of PAK4 have been implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[2][3]
KY-04031 is a potent and specific small molecule inhibitor of PAK4 with an IC50 of 0.79 μM.[5] By binding to the ATP-binding pocket of PAK4, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling pathways that promote cell migration and invasion.[5] This application note provides detailed protocols for utilizing this compound to study its effects on cancer cell migration and invasion in vitro.
Mechanism of Action: The PAK4 Signaling Pathway
PAK4 is a key downstream effector of small Rho GTPases, particularly Cdc42. Upon activation, PAK4 phosphorylates a variety of downstream substrates that are involved in cytoskeletal dynamics, cell adhesion, and extracellular matrix degradation. The inhibition of PAK4 by this compound is expected to disrupt these processes, leading to a reduction in cell motility and invasive potential.
Caption: PAK4 signaling pathway in cell migration and invasion.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on cell migration and invasion. These tables are for illustrative purposes and the actual results may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on Cell Migration in Wound Healing Assay
| Treatment Group | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 95 ± 5 |
| This compound (0.5 µM) | 60 ± 7 |
| This compound (1 µM) | 35 ± 6 |
| This compound (5 µM) | 15 ± 4 |
Table 2: Effect of this compound on Cell Invasion in Transwell Assay
| Treatment Group | Number of Invading Cells (per field) |
| Vehicle Control (DMSO) | 250 ± 20 |
| This compound (0.5 µM) | 150 ± 15 |
| This compound (1 µM) | 80 ± 10 |
| This compound (5 µM) | 30 ± 5 |
Table 3: Effect of this compound on the Expression of EMT Markers (Western Blot)
| Treatment Group | E-cadherin (relative expression) | N-cadherin (relative expression) | Vimentin (relative expression) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 | 0.4 | 0.5 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study directional cell migration in vitro.
Caption: Experimental workflow for the wound healing assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO)
-
Multi-well plates (e.g., 24-well plate)
-
Sterile pipette tips (e.g., p200)
-
Inverted microscope with a camera
Protocol:
-
Seed cells in a 24-well plate and culture until they form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing various concentrations of this compound or vehicle control (DMSO).
-
Capture images of the scratch at time 0 using an inverted microscope.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Caption: Experimental workflow for the Transwell invasion assay.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound (dissolved in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using an inverted microscope and count the number of invading cells in several random fields.
Western Blotting for Epithelial-Mesenchymal Transition (EMT) Markers
This protocol is to assess the effect of this compound on the expression of key proteins involved in EMT, a process crucial for cell migration and invasion.
Materials:
-
Cancer cell line of interest treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound, as a potent PAK4 inhibitor, serves as a valuable tool for investigating the molecular mechanisms underlying cancer cell migration and invasion. The protocols outlined in this application note provide a framework for researchers to assess the anti-metastatic potential of this compound and to further elucidate the role of PAK4 in cancer progression. These studies can contribute to the development of novel therapeutic strategies targeting cancer metastasis.
References
- 1. pnas.org [pnas.org]
- 2. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. p21-activated kinase 4 regulates ovarian cancer cell proliferation, migration, and invasion and contributes to poor prognosis in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Note: Investigating PAK4-Mediated Signaling with KY-04031
For Research Use Only. Not for use in diagnostic procedures.
Abstract
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a critical role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Overexpression and hyperactivation of PAK4 are implicated in the progression and metastasis of numerous cancers, making it an attractive therapeutic target.[3][4] KY-04031 is a small molecule inhibitor that targets the ATP-binding pocket of PAK4, serving as a valuable chemical tool for investigating the downstream signaling pathways and cellular functions regulated by this kinase.[5] This document provides detailed application notes and protocols for utilizing this compound in cancer research.
Introduction to PAK4 Signaling
PAK4 is a key effector of the Rho family GTPase Cdc42 and integrates signals from various upstream pathways, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[1][3] Its activation leads to the modulation of multiple downstream signaling cascades that are central to cancer progression. Key PAK4-mediated pathways include:
-
Cell Proliferation and Cycle Regulation: PAK4 can promote cell proliferation by activating the c-Src/EGFR pathway and upregulating Cyclin D1.[6][7] It also facilitates the degradation of cell cycle inhibitors like p21 and p57 kip2.[6][7]
-
Metastasis and Invasion: PAK4 enhances cell motility and invasion through the phosphorylation of LIM kinase 1 (LIMK1), which in turn regulates cofilin and actin cytoskeleton dynamics.[3][8] It also activates the PI3K/Akt pathway and promotes the nuclear import of β-catenin.[6]
-
Survival and Anti-Apoptosis: PAK4 contributes to cell survival by activating the PI3K/Akt and NF-κB signaling pathways.[6] It can also phosphorylate the pro-apoptotic protein Bad, thereby inhibiting apoptosis.[7]
This compound: A Tool for PAK4 Research
This compound is an ATP-competitive inhibitor of PAK4.[5] While it serves as a useful research tool, it is important to note that some studies suggest it has low binding affinity and may require higher micromolar concentrations to achieve cell-based effects, potentially serving as a scaffold for the development of more potent inhibitors.[9]
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | p21-activated kinase 4 (PAK4) | [5] |
| Mechanism | ATP-competitive inhibitor | [5] |
| IC₅₀ | 0.79 µM | [5] |
Visualizing PAK4 Signaling Pathways
The following diagram illustrates the central role of PAK4 in integrating upstream signals to modulate various cancer-associated downstream pathways.
Experimental Protocols
The following section provides detailed protocols for investigating the effects of this compound on PAK4-mediated signaling and cancer cell phenotype.
General Experimental Workflow
This diagram outlines a typical workflow for studying the effects of a PAK4 inhibitor.
Protocol 1: Cell Viability/Proliferation Assay (MTT)
This protocol is used to determine the effect of this compound on cancer cell viability and to calculate its effective concentration (EC₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Typical final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the EC₅₀ value.
Protocol 2: Western Blot Analysis of PAK4 Downstream Targets
This protocol is used to assess whether this compound inhibits the kinase activity of PAK4 in a cellular context by measuring the phosphorylation of its known downstream substrates.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-LIMK1 (Thr508), anti-total LIMK1, anti-p-β-catenin (Ser675), anti-total β-catenin, anti-PAK4, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels and compare them to the loading control (GAPDH). A reduction in the p-LIMK1/total LIMK1 ratio in this compound-treated cells would indicate successful inhibition of the PAK4 signaling pathway.[10]
References
- 1. PAK4 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wnt/β-catenin Signaling Pathway Inhibitors in Animal Studies
Disclaimer: No specific information was found for a compound designated "KY-04031" in the public domain. The following application notes and protocols are based on published research on various small molecule inhibitors of the Wnt/β-catenin signaling pathway and are intended to serve as a general guide for researchers, scientists, and drug development professionals. The dosages and protocols provided are examples and should be optimized for specific experimental conditions and animal models.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[2] A variety of small molecule inhibitors targeting different components of this pathway have been developed and evaluated in preclinical animal models. These notes provide a summary of dosage and administration strategies for several such inhibitors, along with generalized experimental protocols.
Data Presentation: Dosage and Administration of Wnt/β-catenin Inhibitors
The following table summarizes the reported dosages and administration routes for several Wnt/β-catenin pathway inhibitors in mouse models.
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| G007-LK | Apcflox/flox mice | Not specified | Not specified | Rescued in utero death of Apcmin/flox mutant conceptus | [1] |
| LF3 | SW480 xenograft mice | 50 mg/kg | Not specified | Inhibited tumor growth and promoted differentiation | [3] |
| NC043 | SW480 xenograft mice | 90 µ g/mouse | Not specified | Caused G2/M phase arrest and apoptosis of cancer cells | [3] |
| CCT251545 | PRV-challenged mice | Not specified | Not specified | Decreased viral loads and protected mice | [4] |
| SSTC3 | APC mutant tumor models | Not specified | Not specified | Significantly inhibited tumor growth | [2] |
| XAV939 | Not specified | Not specified | Not specified | Prevents Axin degradation and promotes β-catenin degradation | [2] |
| IWR-1 | Rat PD model | Not specified | Not specified | Attenuated axonal degeneration | [5] |
Experimental Protocols
In Vivo Efficacy Study in Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Wnt/β-catenin inhibitor in a subcutaneous xenograft model.
Materials:
-
Cancer cell line with activated Wnt/β-catenin signaling (e.g., SW480)
-
Immunocompromised mice (e.g., nude mice)
-
Wnt/β-catenin inhibitor
-
Vehicle control
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture SW480 cells in appropriate media until they reach the desired confluence.
-
Tumor Implantation: Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (e.g., 5 x 106 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width2).
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Wnt/β-catenin inhibitor (e.g., LF3 at 50 mg/kg) or vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The administration schedule will depend on the pharmacokinetic properties of the compound.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and biomarker assessment).
Pharmacokinetic (PK) Study in Mice
This protocol provides a general method for determining the pharmacokinetic profile of a Wnt/β-catenin inhibitor in mice.[6]
Materials:
-
Wnt/β-catenin inhibitor
-
Appropriate vehicle for formulation
-
Mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Formulation: Prepare the dosing solution of the inhibitor in a suitable vehicle. For example, Nilotinib can be dissolved in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC).[6]
-
Drug Administration: Administer a single dose of the inhibitor to the mice via the intended clinical route (e.g., oral gavage or intravenous injection). For example, Paclitaxel can be given by intravenous bolus in the tail vein.[6]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Serial bleeding from the same mouse can be performed to reduce animal usage and variability.[6] Common methods include submandibular vein or saphenous vein bleeding. A terminal cardiac puncture can be performed for the final time point.[6][7]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: In vivo efficacy testing workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the canonical Wnt/β-catenin pathway interferes with macropinocytosis to suppress pseudorabies virus proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Wnt/β-catenin signaling attenuates axonal degeneration in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis and Cell Cycle Arrest Using KY-04031
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KY-04031, a potent p21-activated kinase 4 (PAK4) inhibitor, to investigate apoptosis and cell cycle arrest in cancer cells. The provided protocols and data serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of targeting the PAK4 signaling pathway.
Introduction
This compound is a small molecule inhibitor of p21-activated kinase 4 (PAK4) with an IC50 of 0.79 μM. PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, and motility. Inhibition of PAK4 has emerged as a promising anti-cancer strategy, and this compound serves as a valuable tool to probe the cellular consequences of PAK4 inhibition, including the induction of apoptosis and cell cycle arrest.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity. This leads to the downstream modulation of signaling pathways that control cell cycle progression and apoptosis. A key pathway affected is the PAK4-LIMK1-cofilin signaling cascade, which is involved in cytoskeletal dynamics and cell cycle control. Inhibition of this pathway can lead to cell cycle arrest, primarily at the G1/S transition. Furthermore, PAK4 is known to phosphorylate and inactivate the pro-apoptotic protein Bad. Inhibition of PAK4 by this compound is expected to prevent Bad phosphorylation, leading to the activation of the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on apoptosis and cell cycle distribution in a model cancer cell line (e.g., A549 human lung carcinoma cells). This data is illustrative of the expected outcomes from the experimental protocols detailed below.
Table 1: Induction of Apoptosis by this compound in A549 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | - | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| This compound | 10 | 15.2 ± 2.1 | 8.7 ± 1.5 | 23.9 ± 3.6 |
| This compound | 20 | 28.9 ± 3.5 | 15.4 ± 2.8 | 44.3 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Arrest Induced by this compound in A549 Cells
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 45.8 ± 3.2 | 30.1 ± 2.5 | 24.1 ± 2.8 |
| This compound | 10 | 65.2 ± 4.1 | 20.5 ± 2.9 | 14.3 ± 2.1 |
| This compound | 20 | 78.6 ± 5.5 | 12.3 ± 1.8 | 9.1 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the procedure for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometric analysis.[1][2]
Materials:
-
This compound
-
A549 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the method for analyzing the cell cycle distribution of cells treated with this compound using PI staining.
Materials:
-
This compound
-
A549 cells (or other cancer cell line of interest)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
References
Troubleshooting & Optimization
troubleshooting KY-04031 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous insolubility of the PAK4 inhibitor, KY-04031.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous experimental buffer?
Many small molecule inhibitors, like this compound, are hydrophobic in nature and thus exhibit poor solubility in aqueous solutions. This is a common challenge in experimental biology and drug development. The molecular structure of these compounds often lacks sufficient polar functional groups to favorably interact with water molecules.
Q2: What is the recommended starting solvent for dissolving this compound?
For initial solubilization, it is highly recommended to use a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are commonly used as initial solvents due to their strong solubilizing capacity for many poorly soluble compounds and relatively low toxicity in in vitro assays at low concentrations.[1]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an appropriate organic solvent (e.g., DMSO) to a concentration significantly higher than the final desired experimental concentration. Ensure complete dissolution, using gentle warming or vortexing if necessary. Store stock solutions at -20°C or -80°C as recommended.[2]
Q4: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution is a clear indication of the compound's low aqueous solubility. The organic solvent from the stock solution is diluted, and the compound crashes out of the solution. To address this, you can try several strategies outlined in the troubleshooting guide below, such as reducing the final concentration, using co-solvents, or adjusting the pH of your aqueous medium.
Q5: Can I heat the solution to improve the solubility of this compound?
Gentle heating can sometimes aid in the initial dissolution of a compound in a stock solvent. However, be cautious, as excessive heat may degrade the compound.[3] It is generally not a recommended strategy for improving solubility in the final aqueous solution for cell-based or in vivo experiments, as the effect is often temporary, and the compound may precipitate upon cooling.
Q6: How does the pH of the aqueous solution affect the solubility of this compound?
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][4] For a compound with acidic or basic functional groups, adjusting the pH can increase its charge and, consequently, its interaction with polar water molecules, thereby improving solubility. A pH-solubility profile can be experimentally determined to find the optimal pH for your experiments.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to troubleshoot and overcome the aqueous insolubility of this compound.
Step 1: Initial Stock Solution Preparation
The first critical step is to ensure that this compound is fully dissolved in a concentrated stock solution using an appropriate organic solvent.
-
Recommended Solvents: DMSO, DMA, or Ethanol.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the chosen organic solvent to achieve a high concentration (e.g., 10-50 mM).
-
Vortex and gently warm (if necessary, not exceeding 37°C) to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter against a light source.
-
-
Success Indicator: A clear, homogenous solution with no visible particles.
Step 2: Addressing Precipitation Upon Dilution
If you observe precipitation when diluting the stock solution into your aqueous buffer, consider the following strategies.
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.
-
Increase Organic Solvent Carryover: For in vitro assays, increasing the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. However, be mindful of solvent toxicity to your experimental system.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds.
Step 3: Systematic Solubility Enhancement
If the above steps are insufficient, a more systematic approach to improving solubility is required. This involves screening for suitable co-solvents or determining the optimal pH.
-
Co-solvent Screening: The use of co-solvents, which are water-miscible solvents, can significantly enhance the solubility of poorly soluble drugs.[1]
-
pH Optimization: For ionizable compounds, adjusting the pH of the final aqueous solution can improve solubility.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, precision balance.
-
Calculation: Determine the mass of this compound needed for the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 379.43 g/mol ).
-
Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the corresponding volume of DMSO. c. Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be applied if needed. d. Visually confirm that the solution is clear and free of particulates. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Co-solvent Solubility Screening
-
Materials: 10 mM this compound stock in DMSO, aqueous buffer (e.g., PBS), co-solvents (e.g., Ethanol, Propylene Glycol, PEG-400).
-
Procedure: a. Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 5%, 10% Ethanol in PBS). b. Add the this compound DMSO stock to each co-solvent buffer to achieve the desired final concentration. c. Vortex and incubate at room temperature for 1-2 hours. d. Visually inspect for precipitation. e. For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC.
Protocol 3: pH-Dependent Solubility Profiling
-
Materials: 10 mM this compound stock in DMSO, a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Procedure: a. Add the this compound DMSO stock to each buffer to a final concentration that is expected to be above its solubility limit. b. Incubate the samples with agitation for 24 hours to reach equilibrium. c. Centrifuge the samples to pellet any undissolved compound. d. Measure the concentration of this compound in the supernatant, which represents the solubility at that specific pH.
Data Presentation
Table 1: Properties of Common Solvents for Stock Solutions
| Solvent | Polarity | Use Case | Considerations |
| DMSO | High | Primary choice for most non-polar compounds. | Can be toxic to some cells at >0.5%. Hygroscopic. |
| Ethanol | High | Good for compounds with some polarity. | Can have biological effects. Evaporates quickly. |
| PEG-400 | High | Often used in formulations for in vivo studies. | Viscous. Can interfere with some assays. |
| DMA | High | Alternative to DMSO for some compounds. | Higher toxicity profile than DMSO. |
Table 2: Example of a Co-solvent Solubility Screen for this compound
| Co-solvent | Co-solvent Conc. (%) | Visual Observation | Solubility (µM) |
| None | 0 | Precipitation | < 1 |
| Ethanol | 5 | Clear Solution | 15 |
| Ethanol | 10 | Clear Solution | 45 |
| PEG-400 | 5 | Clear Solution | 25 |
| PEG-400 | 10 | Clear Solution | 70 |
Table 3: Example of a pH-Dependent Solubility Profile for an Ionizable Compound
| pH | Visual Observation | Solubility (µM) |
| 4.0 | Clear Solution | 50 |
| 5.0 | Clear Solution | 25 |
| 6.0 | Hazy | 10 |
| 7.0 | Precipitation | < 1 |
| 7.4 | Precipitation | < 1 |
| 8.0 | Hazy | 5 |
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Conceptual diagram of co-solvency.
Caption: Workflow for preparing this compound for experiments.
References
Technical Support Center: Optimizing KY-04031 Concentration for Maximum PAK4 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PAK4 inhibitor, KY-04031.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of optimizing this compound concentration.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I seeing no or low inhibition of PAK4 activity even at high concentrations of this compound? | Inhibitor Insolubility: this compound may be precipitating out of solution at higher concentrations. Incorrect ATP Concentration (In Vitro Assays): If the ATP concentration in your kinase assay is too high, it can outcompete the ATP-competitive inhibitor this compound.[1] Enzyme Quality/Activity: The recombinant PAK4 enzyme may have low activity or may have degraded. Assay Interference: Components in your assay buffer or cell media may be interfering with the inhibitor. | Solubility Check: Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Prepare a fresh stock solution in 100% DMSO and ensure the final DMSO concentration in your assay does not exceed 1%.[2][3] Optimize ATP: Determine the apparent ATP Km for your specific PAK4 enzyme lot and use an ATP concentration at or near this Km value for your inhibition assays.[1][4] Verify Enzyme Activity: Run a positive control with a known potent PAK4 inhibitor (e.g., Staurosporine) and a negative control (vehicle only) to confirm enzyme activity.[2] Use a fresh aliquot of the enzyme. Simplify Buffer: If possible, use a simplified kinase buffer system as recommended by commercial assay kits. |
| 2. The IC50 value I determined for this compound is significantly different from the published value (0.79 µM). Why? | Different Assay Formats: IC50 values are highly dependent on the assay conditions. Radiometric, fluorescence-based, and luminescence-based assays can yield different results.[5][6] Variations in Reagents: The specific recombinant PAK4 enzyme, substrate (peptide vs. protein), and buffer components can all influence the outcome.[1] Cell Line Differences (Cell-Based Assays): Cellular uptake, efflux pump activity, and the presence of alternative signaling pathways can affect the apparent potency of the inhibitor in different cell lines.[7] | Standardize Conditions: When comparing results, ensure that critical parameters like ATP concentration, enzyme concentration, and substrate are as similar as possible to the reference experiment.[4] Report Assay Details: Always document the full details of your assay (enzyme source, substrate, ATP concentration, assay technology) when reporting IC50 values to allow for proper comparison. Cell Line Characterization: For cellular assays, confirm PAK4 expression levels in your chosen cell line. The sensitivity to PAK4 inhibition can be context-dependent.[2] |
| 3. I'm observing high variability between my replicate wells. | Pipetting Inaccuracy: Inconsistent volumes, especially of the enzyme or inhibitor, can lead to significant well-to-well differences. Incomplete Mixing: Failure to properly mix the reagents upon addition can create concentration gradients within the wells. Edge Effects: Wells on the perimeter of the microplate may be subject to differential evaporation, leading to skewed results. Inhibitor Adsorption: The compound may be adsorbing to the plastic of the microplate. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions). Ensure Thorough Mixing: After adding reagents, briefly mix the plate on a plate shaker.[3] Minimize Edge Effects: Avoid using the outermost wells of the plate for critical measurements. Fill these wells with buffer or media to create a humidity barrier. Use Low-Binding Plates: Consider using low-protein-binding microplates for your assays. |
| 4. My cell-based assay shows signs of general cytotoxicity, not specific PAK4 inhibition. | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[7] Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Perform a Dose-Response Curve: Determine the concentration range that inhibits PAK4 signaling without causing widespread cell death. Use a Rescue Experiment: If possible, express a drug-resistant mutant of PAK4 to see if it rescues the phenotype, confirming on-target activity. Monitor Downstream Targets: Measure the phosphorylation of a known PAK4 substrate (e.g., LIMK1) to confirm target engagement at concentrations that are not broadly cytotoxic.[8] Control for Solvent: Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept at a non-toxic level (typically ≤0.5%). |
Frequently Asked Questions (FAQs)
Inhibitor & Target Information
Q1: What is this compound and how does it inhibit PAK4? this compound is a potent and specific small molecule inhibitor of p21-activated kinase 4 (PAK4). It functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the PAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[9]
Q2: What is the reported IC50 value for this compound? The reported in vitro IC50 value for this compound against PAK4 is 0.79 µM.[8][9] Keep in mind that this value can vary depending on the specific assay conditions.
Q3: What is the role of PAK4 in cellular signaling? PAK4 is a key signaling node that regulates numerous cellular processes.[10] It is implicated in cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[10][11][12] Overexpression and hyperactivation of PAK4 are associated with the progression of various cancers.[12]
Experimental Design & Protocols
Q4: How do I determine the optimal concentration of this compound for my cell-based experiments? The optimal concentration should be determined empirically for each cell line and assay. A typical workflow involves:
-
Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) for a fixed period (e.g., 24-72 hours).
-
Assess Viability/Proliferation: Use an assay like MTT, WST-1, or CellTiter-Glo to measure the effect on cell viability and determine the concentration that inhibits proliferation by 50% (GI50).
-
Confirm Target Engagement: At the effective concentrations, perform a Western blot to check for reduced phosphorylation of a known PAK4 downstream target, such as LIMK1 or β-catenin, to confirm that the observed phenotype is due to PAK4 inhibition.[8][11]
Q5: Can you provide a starting protocol for an in vitro PAK4 kinase assay? Yes, this is a generalized protocol based on commercially available kits.[3][13][14] You should always optimize conditions like enzyme and substrate concentration.
Objective: To measure the inhibitory effect of this compound on recombinant PAK4 activity.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Peptide Substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP solution
-
This compound stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 2X Kinase Assay Buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in 1X Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 2%). For example, create a 10-point, 3-fold serial dilution starting from 100 µM. Also prepare a "vehicle control" with DMSO only.
-
Set up Reaction: In each well of the plate, add reagents in the following order:
-
5 µL of diluted inhibitor or vehicle control.
-
10 µL of a master mix containing PAK4 enzyme and substrate at 2.5X the final desired concentration.
-
-
Initiate Reaction: Add 10 µL of ATP solution (at 2.5X final concentration, typically at the Km value) to all wells to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect Activity: Stop the reaction and detect the remaining ATP (or ADP produced) according to the detection kit manufacturer's instructions (e.g., for ADP-Glo™, add 25 µL of ADP-Glo™ Reagent, incubate for 40 min; then add 50 µL of Kinase Detection Reagent, incubate for 30-60 min).
-
Read Luminescence: Measure the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Interpretation
Q6: What are the key downstream signaling pathways regulated by PAK4? PAK4 activation influences several critical cancer-promoting pathways.[12] Understanding these can help you select appropriate pharmacodynamic markers for your experiments.
Key PAK4-mediated pathways include:
-
LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIMK1, which in turn phosphorylates and inactivates cofilin.[8][11] This leads to actin filament stabilization, promoting cell migration and invasion.
-
β-catenin Pathway: PAK4 can phosphorylate β-catenin, enhancing its stability and nuclear translocation.[11] In the nucleus, β-catenin acts as a transcriptional co-activator to drive the expression of proliferation-associated genes like c-myc and CyclinD1.[15]
-
PI3K/Akt Pathway: In some contexts, PAK4 can activate the PI3K/Akt pathway, a central regulator of cell survival and growth.[11]
Data Summary
In Vitro Potency of PAK4 Inhibitors
The following table summarizes the reported in vitro potency of this compound and other notable PAK4 inhibitors. Note that values can differ based on assay type and conditions.
| Inhibitor | Reported Potency (IC50 or Ki) | Inhibitor Type | Reference |
| This compound | IC50: 0.79 µM (790 nM) | ATP-Competitive | [8][9] |
| PF-3758309 | Ki: 18.7 nM | ATP-Competitive | [8] |
| GNE-2861 | IC50: 7.5 nM | ATP-Competitive | [8] |
| KPT-9274 | - (Allosteric) | Allosteric | [16][17] |
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PAK4 - Wikipedia [en.wikipedia.org]
- 11. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 13. promega.co.uk [promega.co.uk]
- 14. HTScan® PAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to KY-04031 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the PAK4 inhibitor, KY-04031. The information is presented in a question-and-answer format, with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of p21-activated kinase 4 (PAK4). It functions by binding to the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity.[1] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
Q2: What is the significance of PAK4 in cancer?
PAK4 is a member of the p21-activated kinase family of serine/threonine kinases. It is frequently overexpressed in various human cancers and its increased activity is associated with poor prognosis. PAK4 plays a pivotal role in regulating numerous cellular processes that contribute to cancer progression, including cytoskeletal dynamics, cell proliferation, survival, and invasion.[2][3]
Q3: How does resistance to this compound and other PAK4 inhibitors develop?
While specific mechanisms of resistance to this compound are still under investigation, resistance to PAK4 inhibitors, in general, can arise through several mechanisms observed with other kinase inhibitors:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of PAK4. Common bypass pathways include the PI3K/Akt and MEK/ERK signaling cascades.[2]
-
Alterations in the drug target: Mutations in the PAK4 gene could potentially alter the drug-binding site, reducing the efficacy of this compound.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, lowering its intracellular concentration.
-
Epithelial-to-mesenchymal transition (EMT): Induction of EMT can contribute to a more aggressive and drug-resistant phenotype.
Q4: What are the potential strategies to overcome resistance to this compound?
Several strategies can be explored to circumvent resistance to this compound:
-
Combination therapy: Combining this compound with inhibitors of key bypass pathways, such as PI3K/Akt or MEK/ERK inhibitors, could be a promising approach to prevent or overcome resistance.
-
Targeting downstream effectors: Identifying and targeting critical downstream effectors of PAK4 that remain active in resistant cells could offer an alternative therapeutic strategy.
-
Development of next-generation inhibitors: Designing novel PAK4 inhibitors that can overcome potential resistance mutations or have different binding mechanisms may be necessary.
-
Modulating the tumor microenvironment: The tumor microenvironment can influence drug resistance. Therapies that modulate the microenvironment may enhance the efficacy of this compound.
Troubleshooting Guides
This section provides solutions to common issues that researchers may encounter during their experiments with this compound.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause | Solution |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpectedly low IC50 values | - Incorrect drug concentration- Cell line is highly sensitive- Contamination | - Verify the stock concentration and serial dilutions of this compound.- Perform a wider range of drug concentrations.- Check for mycoplasma or bacterial contamination. |
| Unexpectedly high IC50 values or no effect | - Drug instability- Cell line is resistant- Insufficient incubation time | - Prepare fresh drug dilutions for each experiment.- Confirm PAK4 expression and activity in your cell line.- Optimize the incubation time based on the cell line's doubling time. |
| Inconsistent results across experiments | - Variation in cell passage number- Different batches of reagents (e.g., serum) | - Use cells within a consistent passage number range.- Use the same batch of critical reagents for a set of experiments. |
Western Blotting for PAK4 and Downstream Targets
| Problem | Possible Cause | Solution |
| Weak or no PAK4 signal | - Low PAK4 expression in the cell line- Inefficient protein extraction- Poor antibody quality | - Screen different cell lines for PAK4 expression.- Use a lysis buffer with appropriate detergents and protease/phosphatase inhibitors.- Use a validated antibody for PAK4 and optimize the antibody dilution. |
| Multiple non-specific bands | - Antibody concentration is too high- Insufficient blocking- Inadequate washing | - Titrate the primary antibody concentration.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of wash steps. |
| Inconsistent phosphorylation signals | - Inconsistent sample handling- Inefficient phosphatase inhibition | - Keep samples on ice and process them quickly.- Ensure fresh phosphatase inhibitors are added to the lysis buffer immediately before use. |
| "Smiling" bands | - Uneven gel polymerization- Running the gel at too high a voltage | - Ensure the gel is poured evenly and allowed to polymerize completely.- Run the gel at a lower voltage for a longer period.[4] |
Experimental Protocols
Protocol 1: Development of this compound Resistant Cancer Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound (powder and DMSO stock solution)
-
Complete cell culture medium
-
96-well and standard cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for a period equivalent to 2-3 cell doubling times.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate resistance development:
-
Culture the parental cells in their standard culture medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
-
Escalate the drug concentration:
-
Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this stepwise increase in drug concentration as the cells adapt and become resistant. This process can take several months.
-
-
Monitor resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the resistant cell population and compare it to the parental cell line.
-
A significant increase in the IC50 (e.g., >3-fold) indicates the development of resistance.[5]
-
-
Establish and characterize the resistant cell line:
-
Once the desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a constant concentration of this compound.
-
Perform further characterization, such as western blotting for PAK4 and downstream signaling molecules, to investigate the mechanisms of resistance.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the steps for assessing cell viability in response to this compound treatment using the MTT assay.
Materials:
-
Parental and/or this compound-resistant cells
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of PAK4 Signaling
This protocol provides a method to analyze the expression and phosphorylation status of PAK4 and its downstream effectors.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAK4, anti-phospho-PAK4, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Pancreatic Cancer (e.g., MiaPaCa-2) | 0.5 | 5.0 | 10 |
| Colon Cancer (e.g., HCT116) | 0.8 | 9.6 | 12 |
| Gastric Cancer (e.g., AGS) | 1.2 | 15.6 | 13 |
Note: These are example values and will vary depending on the specific cell line and experimental conditions. Actual experimental data should be used to populate this table.
Signaling Pathways and Experimental Workflows
PAK4 Signaling in Drug Resistance
This diagram illustrates the central role of PAK4 in promoting drug resistance through the activation of key survival pathways.
Caption: PAK4-mediated drug resistance signaling pathways.
Experimental Workflow for Developing and Characterizing this compound Resistant Cells
This diagram outlines the key steps involved in generating and analyzing cancer cell lines resistant to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of KY-04031 in experiments
Welcome to the technical support center for KY-04031, a potent inhibitor of p21-activated kinase 4 (PAK4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the successful application of this compound in experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype | Off-target effects: this compound may be inhibiting other kinases or cellular proteins besides PAK4. Some PAK4 inhibitors have been shown to have off-target activities, including inhibition of NAMPT.[1] | 1. Perform a dose-response curve: Determine the minimal effective concentration to reduce the likelihood of off-target effects. 2. Use orthogonal controls: Confirm the phenotype with a structurally different PAK4 inhibitor or with genetic knockdown/knockout of PAK4. 3. Conduct a kinome scan: Profile the selectivity of this compound against a broad panel of kinases to identify potential off-target interactions. |
| Lack of desired effect on the target pathway | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit PAK4 in your specific cell line or experimental setup. Poor cell permeability: The compound may not be efficiently entering the cells. Incorrect assessment of PAK4 activity: The downstream readout may not accurately reflect PAK4 inhibition. | 1. Titrate this compound: Perform a dose-response experiment to identify the optimal concentration for PAK4 inhibition in your system. 2. Verify target engagement: Measure the phosphorylation of a known PAK4 substrate (e.g., GEF-H1) to confirm that this compound is inhibiting its target within the cell. 3. Consult literature for appropriate readouts: Ensure you are monitoring a well-established downstream marker of PAK4 activity. |
| High cellular toxicity | Off-target toxicity: As observed with other PAK4 inhibitors, the observed toxicity may not be due to PAK4 inhibition.[2] Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the concentration used. | 1. Perform a PAK4 knockout/knockdown control experiment: Determine if the toxicity is dependent on the presence of PAK4. If PAK4-null cells show similar toxicity, the effect is off-target.[2] 2. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response studies. 3. Conduct a vehicle control: Treat cells with the same concentration of the solvent alone to assess its contribution to toxicity. |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in cell density, passage number, or treatment duration can lead to different results. Inhibitor degradation: Improper storage and handling can lead to reduced potency of this compound. | 1. Standardize protocols: Ensure all experimental parameters are kept consistent between experiments. 2. Properly store and handle this compound: Follow the manufacturer's instructions for storage. Prepare fresh dilutions for each experiment from a stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of p21-activated kinase 4 (PAK4). It functions by binding to the ATP-binding pocket of PAK4, thereby preventing the transfer of phosphate from ATP to its substrates.[3]
Q2: What are the known on-target effects of PAK4 inhibition?
A2: PAK4 is a key regulator of various cellular processes. Its inhibition can lead to decreased cell proliferation, invasion, and migration.[3][4] PAK4 is involved in multiple signaling pathways, including those that regulate the cytoskeleton, cell cycle, and apoptosis.[5][6][7]
Q3: How can I be sure my observed phenotype is due to PAK4 inhibition?
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: The reported IC50 for this compound is 0.79 μM in a biochemical assay.[3] However, the optimal concentration for cell-based assays can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment, typically ranging from 0.1 to 10 μM, to determine the effective concentration for your specific system.
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the concentration of this compound that effectively inhibits cell viability, which is often a downstream consequence of on-target PAK4 inhibition.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2x vehicle control (e.g., DMSO in medium at the highest concentration used for the inhibitor).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or the vehicle control to the appropriate wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% reduction in cell viability.
Protocol 2: Validating On-Target Activity by Western Blotting for a Downstream Substrate
This protocol describes how to confirm that this compound is inhibiting PAK4 in your cells by measuring the phosphorylation of a known downstream target.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-PAK4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (based on your viability assay) and a vehicle control for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image it.
-
-
Data Analysis: Strip the membrane and re-probe for the total substrate, total PAK4, and a loading control (e.g., GAPDH). Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. A decrease in the phosphorylation of the substrate with increasing concentrations of this compound indicates on-target activity.
Visualizing Key Concepts
To aid in understanding the experimental design and the underlying biology, the following diagrams illustrate the PAK4 signaling pathway and a recommended experimental workflow.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for using this compound and validating its effects.
References
- 1. Inhibition of NAMPT by PAK4 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 7. PAK4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Compound KY-04031
Disclaimer: Publicly available information on a compound specifically designated "KY-04031" is not available. This guide provides a general framework for addressing common stability and storage issues for novel small molecule compounds in a research and development setting. Researchers should adapt this guidance based on the specific chemical properties of their compound and internal data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid?
A1: For maximal stability, solid (powder) forms of new chemical entities should be stored under controlled conditions. We recommend storing solid this compound at -20°C in a desiccated, airtight container, protected from light. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable, especially if the compound is suspected to be sensitive to oxidation or moisture.
Q2: I have dissolved this compound in a solvent. How should I store the solution?
A2: The stability of a compound in solution is highly dependent on the solvent, concentration, and storage temperature.
-
Solvent Choice: Use aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions, as they are generally less reactive than protic solvents (e.g., methanol, ethanol, water).
-
Storage Temperature: Aliquot the stock solution into single-use volumes and store at -80°C . This minimizes freeze-thaw cycles, which can degrade the compound.
-
General Guideline: We strongly advise conducting a preliminary stability study on solutions. A common practice is to test the solution's purity via HPLC after 24 hours at room temperature and after one week at 4°C and -20°C.
Q3: My this compound solution has turned cloudy or shows precipitation after thawing. What should I do?
A3: Cloudiness or precipitation upon thawing suggests that the compound's solubility limit has been exceeded at a lower temperature or that the compound has degraded.
-
Gently warm the solution to 37°C for 10-15 minutes.
-
Vortex or sonicate the vial to attempt redissolution.
-
If the precipitate does not redissolve, it may indicate degradation or low solubility. Centrifuge the vial to pellet the precipitate and use the supernatant for your experiment, noting that the effective concentration will be lower than intended.
-
For future use, consider preparing a fresh stock solution at a lower concentration or using a different solvent system.
Q4: How many freeze-thaw cycles can a this compound solution tolerate?
A4: It is highly recommended to avoid repeated freeze-thaw cycles. As a general best practice for novel compounds, a solution should not undergo more than 1-2 freeze-thaw cycles. Aliquoting stock solutions into single-use volumes upon initial preparation is the most effective way to preserve compound integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be a sign of compound degradation. Follow this troubleshooting workflow to diagnose the problem.
Issue 2: The color of the solid compound or its solution has changed over time.
A color change is a strong visual indicator of chemical degradation or oxidation. Do not use the material. Discard the old stock and prepare a fresh solution from a new vial of solid compound. If the solid itself has changed color, it indicates instability even in the solid state, and a new batch may be required.
Quantitative Stability Data
The following table is a template for summarizing stability data for this compound. Users should populate it with their own experimental results.
| Condition | Solvent | Timepoint | % Purity (HPLC) | Notes |
| Solid State | ||||
| -20°C, Desiccated, Dark | N/A | 6 Months | 99.5% | Recommended storage. |
| 4°C, Desiccated, Dark | N/A | 6 Months | 98.1% | Minor degradation observed. |
| 25°C, Ambient Humidity, Light | N/A | 1 Month | 85.2% | Significant degradation. |
| Solution State (-20°C) | ||||
| -20°C, 10 mM Stock | DMSO | 1 Month | 99.1% | Stable. |
| -20°C, 10 mM Stock (3 Freeze-Thaw Cycles) | DMSO | 1 Month | 92.5% | Degradation with freeze-thaw cycles. |
| -20°C, 1 mM in Aqueous Buffer (pH 7.4) | PBS | 24 Hours | 75.0% | Unstable in aqueous media. |
Experimental Protocols
Protocol: Forced Degradation Study
This study exposes this compound to harsh conditions to rapidly identify potential degradation pathways and liabilities.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Keep one aliquot in the solvent without additives.
-
Control: Store one aliquot at -20°C, protected from light.
-
-
Incubation: Incubate all samples (except the control) for a defined period (e.g., 24 hours) at an elevated temperature (e.g., 40°C). For photolytic stress, expose the sample to UV light at room temperature.
-
Analysis: After incubation, neutralize the acid and base samples. Analyze all samples, including a time-zero control, by a stability-indicating method like HPLC-UV or LC-MS.
-
Evaluation: Compare the peak area of the parent compound (this compound) in the stressed samples to the control. Identify and characterize any new peaks, which represent degradation products.
dealing with batch-to-batch variability of KY-04031
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly batch-to-batch variability, that researchers, scientists, and drug development professionals may encounter during experiments with the PAK4 inhibitor, KY-04031.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel inhibitor of p21-activated kinase 4 (PAK4).[1][2] It functions by binding to the ATP-binding pocket of PAK4, thereby blocking its kinase activity.[1] This inhibition of PAK4 has been shown to impede tumor cell growth and invasion.[1]
Q2: What is the reported potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PAK4 has been reported to be 0.79 μM.[1]
| Compound | Target | IC50 (μM) |
| This compound | PAK4 | 0.79 |
Q3: What are the main cellular processes regulated by the PAK4 signaling pathway?
A3: PAK4 is a central signaling molecule involved in various cellular processes critical for cancer progression. These include promoting cell proliferation, survival, metastasis, and regulating the cytoskeleton.[3][4] Key downstream signaling pathways affected by PAK4 include RAF/MEK/ERK, PI3K/AKT, and LIMK1/Cofilin.[3]
Q4: What are the potential sources of batch-to-batch variability when working with small molecule inhibitors like this compound?
A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors during manufacturing and handling. While specific data on this compound is not publicly available, general sources of variability for similar compounds can include:
| Source of Variability | Potential Impact |
| Purity of the Compound | Minor impurities can have off-target effects or alter the effective concentration. |
| Solubility | Incomplete solubilization can lead to inaccurate dosing and inconsistent results. |
| Storage and Handling | Improper storage can lead to degradation of the compound, reducing its potency. |
| Formulation | Differences in the formulation or excipients between batches can affect bioavailability in cellular or in vivo models. |
Troubleshooting Guides
This section provides guidance on how to address common issues that may arise during experiments with this compound, with a focus on mitigating batch-to-batch variability.
Issue 1: Inconsistent IC50 values between experiments or compound batches.
Possible Causes:
-
Variability in Assay Conditions: Differences in cell density, passage number, serum concentration, or incubation time can significantly impact results.
-
Compound Solubility and Stability: The compound may not be fully dissolved or may be degrading in the experimental medium.
-
Pipetting Errors: Inaccurate dispensing of the compound or reagents.
-
Batch-to-Batch Variation in Compound Potency: The effective concentration of the active compound may differ between batches.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Issue 2: Unexpected or off-target effects observed.
Possible Causes:
-
High Compound Concentration: Using concentrations significantly above the IC50 can lead to non-specific effects.
-
Impurities in the Compound Batch: Contaminants may have their own biological activity.
-
Cell Line Specific Effects: The observed effect may be unique to the cell line being used.
Recommendations:
-
Perform a Dose-Response Curve: Titrate this compound to determine the optimal concentration range that inhibits PAK4 without causing general toxicity.
-
Use a Rescue Experiment: If possible, overexpress a resistant form of PAK4 to confirm that the observed phenotype is due to on-target inhibition.
-
Test in Multiple Cell Lines: Confirm the effect in a different cell line to rule out cell-type-specific artifacts.
-
Source Compound from a Different Supplier: If batch-to-batch variability is suspected, obtaining the compound from an alternative source can be a useful control.
Experimental Protocols
Protocol: Measuring the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the IC50 of this compound using a cell proliferation assay.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line with known PAK4 expression)
-
Complete cell culture medium
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the central role of PAK4 in various signaling pathways related to cancer progression.
Caption: The PAK4 signaling pathway and its inhibition by this compound.
References
- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and the structural basis of a novel p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. PAK4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results with KY-04031 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with KY-04031, a potent PAK4 inhibitor.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is stronger or different than expected from PAK4 inhibition alone.
Possible Cause 1: Off-target effects.
While this compound is a potent PAK4 inhibitor, like many kinase inhibitors, it may have off-target effects.[1][2] For instance, some PAK4 inhibitors have been found to also inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD synthesis and cellular energy.[3] Inhibition of NAMPT could lead to broader effects on cell metabolism and survival than anticipated from targeting PAK4 alone.
Troubleshooting Steps:
-
Assess NAMPT Activity: Measure cellular NAD levels or NAMPT activity in the presence of this compound. A significant decrease could indicate off-target NAMPT inhibition.
-
Rescue Experiment: Supplement the cell culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), which can bypass the need for NAMPT in NAD synthesis. If the unexpected phenotype is rescued, it strongly suggests an off-target effect on NAMPT.
-
Use a Structurally Different PAK4 Inhibitor: Compare the phenotype induced by this compound with that of another PAK4 inhibitor with a different chemical scaffold. If the phenotype is unique to this compound, it is more likely due to off-target effects.
Possible Cause 2: Inhibition of other PAK family members.
The p21-activated kinases (PAKs) are a family of serine/threonine kinases with six members divided into two groups.[4] While this compound is designed to be specific for PAK4, cross-reactivity with other PAK isoforms, particularly within group II (PAK5 and PAK6), or even group I (PAK1, PAK2, PAK3), could occur. For example, the inhibitor PF-3758309 was found to inhibit other PAK isoforms in addition to PAK4.[5]
Troubleshooting Steps:
-
Kinase Profiling: Perform a kinase profiling assay to determine the selectivity of this compound against a panel of kinases, including all PAK family members.
-
Isoform-Specific Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete other PAK isoforms in your cellular model. If the phenotype of this compound treatment is mimicked by the knockdown of another PAK isoform, it suggests a lack of specificity.
Issue 2: No significant effect on cell proliferation or survival, despite effective PAK4 inhibition.
Possible Cause 1: Redundant signaling pathways.
Cancer cells can develop resistance to targeted therapies by activating redundant or compensatory signaling pathways.[6] Even with effective PAK4 inhibition, downstream signaling may be maintained through alternative routes. PAK4 is known to interact with multiple signaling pathways, including RAF/MEK/ERK, PI3K/AKT, and WNT/β-catenin.[5][7]
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to analyze the activation status of key signaling pathways (e.g., AKT, ERK, β-catenin) in the presence and absence of this compound. Upregulation of a parallel pathway could indicate a resistance mechanism.
-
Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the identified compensatory pathways. Synergistic effects would support this hypothesis.
Possible Cause 2: Cell-type specific function of PAK4.
The role of PAK4 can be context-dependent.[2] In some cell lines, PAK4 may be more critical for processes like migration and invasion rather than proliferation or survival.[7][8]
Troubleshooting Steps:
-
Migration and Invasion Assays: Perform wound-healing assays, transwell migration assays, or Matrigel invasion assays to assess the effect of this compound on cell motility.
-
Analyze Cytoskeletal Changes: Examine the actin cytoskeleton using phalloidin staining. PAK4 is a key regulator of cytoskeletal dynamics, and changes in cell morphology or filopodia formation could be a more relevant readout of its inhibition.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). It binds to the ATP-binding pocket of PAK4, thereby blocking its kinase activity and downstream signaling.[5]
Q2: What are the known downstream effectors of PAK4 that I should monitor?
A2: Key downstream signaling pathways and effectors of PAK4 include:
-
LIMK1/Cofilin pathway: Regulates actin cytoskeleton dynamics, cell motility, and invasion.[5]
-
WNT/β-catenin pathway: PAK4 can phosphorylate β-catenin, promoting its nuclear translocation and transcriptional activity.[9][10]
-
PI3K/AKT and RAF/MEK/ERK pathways: PAK4 can influence these central cell survival and proliferation pathways.[5][7]
-
GEF-H1: A direct substrate of PAK4 involved in cytoskeletal regulation.[11]
Q3: Are there any known issues with the stability or solubility of this compound?
A3: While specific data on this compound's stability and solubility are not detailed in the provided search results, it is a common issue for small molecule inhibitors. It is crucial to follow the manufacturer's instructions for storage and handling. For experimental consistency, always prepare fresh dilutions from a stock solution and consider performing a solubility test in your specific cell culture medium.
Q4: What are some general best practices for using kinase inhibitors like this compound to avoid misinterpreting results?
A4:
-
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Time-Course Experiment: Assess the effects of the inhibitor at different time points to understand the kinetics of the cellular response.
-
Use Appropriate Controls: Include vehicle-treated (e.g., DMSO) and untreated controls in all experiments.
-
Confirm Target Engagement: Whenever possible, confirm that this compound is inhibiting its target in your experimental system by measuring the phosphorylation of a known PAK4 substrate.
-
Consider Off-Target Effects: Be aware of the potential for off-target effects and use orthogonal approaches (e.g., genetic knockdown) to validate your findings.[2]
Data Presentation
Table 1: IC50 Values of Select PAK4 Inhibitors
| Compound | Target Kinase | IC50 (in vitro) | Cell-based IC50 (Anchorage-independent growth) | Reference |
| This compound | PAK4 | 0.79 µM | Not specified | [5] |
| PF-3758309 | PAK4 | Ki = 18.7 ± 6.6 nM | ~4.7 nM (average) | [5][11] |
| PF-3758309 | PAK1 | Ki = 13.7 ± 1.8 nM | Not specified | [5] |
| Compound 9 | PAK4 | 33 nM | Not specified | [5] |
| Compound 7 | PAK4 | 27 nM | 830 nM (A549 cells) | [5] |
| Compound 8 | PAK4 | 25 nM | 580 nM (A549 cells) | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAK4 Downstream Signaling
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentrations and for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-LIMK1, LIMK1, p-β-catenin, β-catenin, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Serum-starve cells for 12-24 hours. Resuspend the cells in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
Assay Setup: Add a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate. Seed the prepared cells into the upper chamber (insert with an 8 µm pore size membrane).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (e.g., 12-48 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK4 - Wikipedia [en.wikipedia.org]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of KY-04031 at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the PAK4 inhibitor KY-04031, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1] It functions by binding to the ATP-binding pocket of PAK4, thereby blocking its kinase activity. PAK4 is a key regulator of various cellular processes, including proliferation, survival, and migration. Inhibition of PAK4 can lead to the suppression of tumor cell growth and invasion.[1]
Q2: I am observing high levels of cytotoxicity in my cell line, even at concentrations where I don't expect to see a therapeutic effect. What could be the cause?
High cytotoxicity at lower than expected concentrations can be due to several factors:
-
Off-target effects: Small molecule inhibitors can sometimes interact with other kinases or cellular targets besides the intended one, especially at higher concentrations. Some PAK4 inhibitors have been noted to have off-target activities. For instance, the PAK4 inhibitor KPT-9274 is also a dual inhibitor of NAMPT.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. This can be due to differences in their genetic background, expression levels of PAK4 and its downstream effectors, and the activity of drug efflux pumps.
-
Experimental conditions: Factors such as cell density, culture medium composition, and duration of exposure to the compound can all influence the observed cytotoxicity.
Q3: What is the reported IC50 value for this compound?
The reported IC50 (half-maximal inhibitory concentration) for this compound against PAK4 is 0.79 µM.[1] However, the effective concentration for observing a biological effect and the concentration at which cytotoxicity occurs can vary significantly between different cell lines and experimental setups.
Q4: Are there any known off-target effects of this compound?
While specific off-target profiling for this compound is not extensively published in the readily available literature, it is a common characteristic of kinase inhibitors to have some level of off-target activity. Researchers should consider the possibility that observed cytotoxicity may be, in part, due to the inhibition of other kinases.
Troubleshooting Guide: High Cytotoxicity with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity when using this compound.
Problem 1: Excessive cell death at concentrations intended for target inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high for the specific cell line | Perform a dose-response curve to determine the GI50 (50% growth inhibition) and LC50 (50% lethal concentration) for your specific cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). | Identification of an optimal concentration range that inhibits PAK4 signaling with minimal cytotoxicity. |
| Prolonged exposure to the inhibitor | Shorten the incubation time with this compound. For example, if you are treating for 72 hours, try 24 or 48 hours. | Reduced cytotoxicity while still allowing for the observation of the desired biological effect. |
| Off-target effects of the inhibitor | If possible, use a structurally different PAK4 inhibitor as a control. Also, consider using siRNA or shRNA to specifically knock down PAK4 and compare the phenotype to that observed with this compound treatment. | Confirmation that the observed phenotype is due to PAK4 inhibition and not an off-target effect. |
| Suboptimal cell culture conditions | Ensure cells are healthy and not overly confluent before adding the inhibitor. Use fresh, high-quality culture medium and serum. Consider using a richer medium formulation if cells appear stressed. | Improved cell health and resilience, potentially reducing non-specific cytotoxicity. |
Problem 2: High background cytotoxicity in control (DMSO-treated) wells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| DMSO toxicity | Ensure the final concentration of DMSO is low and consistent across all wells (typically ≤ 0.5%). Perform a DMSO toxicity control experiment with a range of DMSO concentrations. | Determination of the maximal non-toxic concentration of DMSO for your cell line. |
| Cell handling and plating variability | Ensure even cell distribution when plating. Avoid excessive pipetting or centrifugation that can damage cells. | Reduced well-to-well variability and a lower, more consistent background signal. |
| Contamination | Regularly check for microbial contamination in your cell cultures. | Elimination of a potential source of cell stress and death. |
Quantitative Data Summary
Due to the limited publicly available dose-response cytotoxicity data specifically for this compound across a wide range of cell lines, the following table provides a general framework for how to present such data once generated through your own experiments.
| Cell Line | GI50 (µM) | LC50 (µM) | Assay Type | Incubation Time (hours) |
| [e.g., A549] | [Your Data] | [Your Data] | [e.g., MTT, CellTiter-Glo] | [e.g., 24, 48, 72] |
| [e.g., HCT116] | [Your Data] | [Your Data] | [e.g., MTT, CellTiter-Glo] | [e.g., 24, 48, 72] |
| [e.g., Panc-1] | [Your Data] | [Your Data] | [e.g., MTT, CellTiter-Glo] | [e.g., 24, 48, 72] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical starting range would be from 200 µM down to 0.02 µM. Also, prepare a 2x DMSO control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT, MTS, or CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the viability against the log of the this compound concentration to determine the GI50 and LC50 values.
Protocol 2: Mitigating Cytotoxicity by Optimizing Incubation Time
-
Experimental Setup: Seed cells in multiple 96-well plates.
-
Treatment: Treat the cells with a range of this compound concentrations, including a concentration that previously showed high cytotoxicity.
-
Time-Course Analysis: At different time points (e.g., 6, 12, 24, 48, and 72 hours), perform a cell viability assay on one of the plates.
-
Data Analysis: Analyze the viability data for each time point to identify the optimal incubation period that achieves the desired biological effect with the least amount of cytotoxicity.
Signaling Pathways and Experimental Workflows
PAK4 Signaling Pathway
Caption: Simplified signaling pathway of PAK4 and the inhibitory action of this compound.
Troubleshooting Workflow for High Cytotoxicity
References
Technical Support Center: Refining KY-04031 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KY-04031, a potent PAK4 inhibitor, in long-term experimental models. Given the established role of PAK4 in modulating the Wnt/β-catenin signaling pathway, this guide provides specific recommendations for studies investigating the long-term effects of this compound on this pathway.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of p21-activated kinase 4 (PAK4).[1] It functions by binding to the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity. While not a direct inhibitor of the Wnt/β-catenin pathway, this compound indirectly modulates it. PAK4 has been shown to phosphorylate β-catenin at Ser675, which promotes its stabilization and increases its transcriptional activity.[1][3] Therefore, by inhibiting PAK4, this compound can lead to a downstream decrease in Wnt/β-catenin signaling.
Q2: How does PAK4 inhibition by this compound affect the Wnt/β-catenin signaling pathway?
Inhibition of PAK4 by this compound is expected to decrease the phosphorylation of β-catenin at Ser675. This reduction in phosphorylation can lead to decreased β-catenin stability and subsequent degradation, resulting in lower levels of nuclear β-catenin and reduced activation of TCF/LEF target genes.[1][3]
Q3: What are the recommended starting concentrations for in vitro and in vivo long-term studies with this compound?
Starting concentrations should be determined empirically for each cell line or animal model. However, based on preclinical studies of similar PAK4 inhibitors, a general range can be suggested. For in vitro studies, a concentration range of 1-10 µM is a reasonable starting point. For in vivo studies, dosing will depend on the animal model and route of administration, but a range of 10-50 mg/kg could be considered for initial dose-finding experiments. It is crucial to perform dose-response studies to determine the optimal concentration for long-term efficacy without significant toxicity.
Q4: What are the potential off-target effects of this compound to consider in long-term studies?
While this compound is a potent PAK4 inhibitor, potential off-target effects should be considered, especially in long-term studies. It is advisable to assess the expression and activity of other PAK family members and key signaling pathways known to be influenced by PAK4. Comprehensive phenotypic analysis and molecular profiling (e.g., RNA-seq) of treated cells or tissues can help identify potential off-target signatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of downstream effect on Wnt/β-catenin signaling (e.g., no change in β-catenin levels or target gene expression) after this compound treatment. | 1. Insufficient drug concentration or potency in the specific experimental system. 2. Cell line-specific compensatory mechanisms. 3. Degradation of this compound in culture media over time. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. Confirm target engagement by assessing PAK4 phosphorylation. 2. Investigate potential feedback loops or activation of alternative signaling pathways that may compensate for PAK4 inhibition. 3. Replenish this compound in the culture media at regular intervals (e.g., every 24-48 hours) during long-term experiments. |
| Observed cytotoxicity or reduced cell viability in long-term in vitro cultures. | 1. Drug concentration is too high. 2. Off-target toxicity. 3. Cumulative stress on cells from prolonged inhibitor exposure. | 1. Lower the concentration of this compound to a minimally effective dose. 2. Evaluate the effect of this compound on a control cell line that does not rely on PAK4 signaling. 3. Consider intermittent dosing schedules (e.g., 3 days on, 2 days off) to reduce cellular stress. |
| Tumor resistance or relapse observed in long-term in vivo studies. | 1. Development of acquired resistance mechanisms (e.g., mutations in PAK4 or upregulation of bypass pathways). 2. Poor bioavailability or rapid metabolism of this compound in vivo. | 1. Analyze resistant tumors for genetic or proteomic changes compared to sensitive tumors. 2. Perform pharmacokinetic studies to assess the concentration and stability of this compound in plasma and tumor tissue over time. Adjust dosing regimen if necessary. |
| Variability in experimental results between batches of this compound. | 1. Inconsistent purity or activity of the compound. | 1. Obtain a certificate of analysis for each new batch of this compound. 2. Perform a validation experiment (e.g., a short-term dose-response curve) with each new batch to ensure consistent activity. |
Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Viability Assay
This protocol outlines a method for assessing the long-term effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for long-term growth.
-
Treatment: The following day, treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Drug Replenishment: Replace the culture medium containing fresh this compound or vehicle every 48-72 hours.
-
Viability Assessment: At designated time points (e.g., day 3, 7, 10, 14), measure cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point and plot the results to determine the long-term effect on cell growth.
Protocol 2: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the long-term efficacy of this compound in a tumor xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and this compound). Administer treatment via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target engagement (e.g., p-PAK4 levels) and downstream effects (e.g., β-catenin levels) by methods such as western blotting or immunohistochemistry.
Visualizations
Caption: this compound inhibits PAK4, leading to reduced β-catenin stability and signaling.
Caption: A stepwise workflow for evaluating this compound in long-term studies.
References
- 1. Nucleo-cytoplasmic shuttling of PAK4 modulates β-catenin intracellular translocation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group II p21-activated kinase, PAK4, is needed for activation of focal adhesion kinases, MAPK, GSK3, and β-catenin in rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of KY-04031 for PAK4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p21-activated kinase 4 (PAK4) inhibitor, KY-04031, against other known PAK4 inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of its specificity, supported by experimental data and detailed protocols for validation.
Introduction to PAK4 and its Inhibition
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Its overexpression and hyperactivity have been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. Several small molecule inhibitors have been developed to target PAK4, each with varying degrees of potency and selectivity. This guide focuses on this compound and provides a framework for evaluating its specificity in comparison to other inhibitors.
Comparative Analysis of PAK4 Inhibitors
A critical aspect of validating a kinase inhibitor is to determine its selectivity profile against a broad range of kinases. While comprehensive kinome-wide screening data for this compound is not extensively available in the public domain, we can compare its reported potency with that of other well-characterized PAK4 inhibitors.
| Inhibitor | Target(s) | IC50/Ki for PAK4 | Other Notable Targets and Potencies | Selectivity Notes |
| This compound | PAK4 | IC50: 0.79 µM[1] | Data from a comprehensive kinase panel screen is not publicly available. | Binds to the ATP-binding pocket of PAK4.[1] The development of highly selective PAK4 inhibitors is challenging due to the high homology within the PAK family.[2] |
| PF-3758309 | Pan-PAK | Ki: 18.7 ± 6.6 nM | PAK1 (Ki: 13.7 ± 1.8 nM), PAK5 (Ki: 18.1 ± 5.1 nM), PAK6 (Ki: 17.1 ± 5.3 nM), PAK2 (IC50: 190 nM), PAK3 (IC50: 99 nM) | Shows activity against both group I and group II PAKs, as well as other kinases, indicating a lack of high selectivity for PAK4.[3] |
| KPT-9274 | PAK4, NAMPT | Not specified (non-competitive) | NAMPT (IC50: ~120 nM)[4] | A dual inhibitor, targeting both PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[5] |
| LCH-7749944 | PAK4 | IC50: 14.93 µM[4][6] | Less potent inhibitory effect against PAK1, PAK5, and PAK6.[4][6] | Shows some selectivity for PAK4 over other PAK family members, although with micromolar potency. |
Note: IC50 and Ki values are dependent on assay conditions (e.g., ATP concentration). Direct comparison between different studies should be made with caution. The lack of a comprehensive public selectivity profile for this compound underscores the importance of conducting such screens for a thorough validation.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a PAK4 inhibitor like this compound, a combination of biochemical and cellular assays is essential.
Biochemical Kinase Specificity Assay (Kinome Profiling)
This assay is crucial for determining the selectivity of an inhibitor across the human kinome. It involves testing the inhibitor at a fixed concentration against a large panel of purified kinases.
Principle: The ability of the test compound to inhibit the activity of each kinase in the panel is measured. The activity is typically quantified by measuring the phosphorylation of a substrate, often using methods like radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo™).
Generalized Protocol (using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the ATP solution at a concentration relevant for the assay (e.g., 10 µM for IC50 determination).
-
Prepare the substrate solution in the kinase buffer.
-
Serially dilute the test inhibitor (e.g., this compound) to various concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor.
-
Add 2.5 µL of the specific kinase from the panel.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested inhibitor concentration.
-
For kinases showing significant inhibition, perform dose-response experiments to determine the IC50 values.
-
Selectivity can be visualized using a dendrogram of the human kinome, where inhibited kinases are highlighted.
-
In Vitro Binding Assay
Binding assays directly measure the interaction between the inhibitor and the kinase, independent of enzyme activity.
Principle: A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a time-resolved Förster resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescent tracer from the kinase's ATP binding site by the test inhibitor.
Generalized Protocol (using LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a solution of the europium (Eu)-labeled anti-tag antibody and the target kinase (e.g., GST-PAK4).
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
Serially dilute the test inhibitor.
-
-
Assay Assembly:
-
In a 384-well plate, add 4 µL of the serially diluted inhibitor.
-
Add 8 µL of the kinase/antibody mixture.
-
Add 4 µL of the tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor can bind to its target within a cellular context.
Principle: The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase expressed in live cells. The displacement of a fluorescent tracer by the inhibitor results in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Generalized Protocol (using NanoBRET™ Assay):
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the NanoLuc®-PAK4 fusion protein.
-
Seed the transfected cells into a 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ tracer.
-
Add the test inhibitor at various concentrations.
-
Incubate for a specified period (e.g., 1 hour) at 37°C.
-
-
Measurement:
-
Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of PAK4's role and the methods for its inhibitor validation, the following diagrams are provided.
Caption: Simplified PAK4 signaling pathway.
References
comparing the efficacy of KY-04031 with other PAK4 inhibitors
A Comparative Analysis of KY-04031 and Other p21-Activated Kinase 4 (PAK4) Inhibitors
This guide provides a detailed comparison of the efficacy of this compound with other prominent inhibitors of p21-activated kinase 4 (PAK4), a critical signaling node in various cancers. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to PAK4 and its Role in Oncology
P21-activated kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases that plays a significant role in various cellular processes, including cytoskeletal remodeling, cell motility, proliferation, and survival.[1] As a downstream effector of the Rho GTPase Cdc42, PAK4 is a key mediator in multiple signaling pathways implicated in cancer progression, such as the Wnt/β-catenin, Ras-ERK, and PI3K/AKT pathways.[2][3] Overexpression and hyperactivation of PAK4 are associated with the progression of numerous cancers, making it an attractive therapeutic target.[2] Consequently, the development of potent and selective PAK4 inhibitors is an active area of oncological research.
Overview of this compound
This compound is an ATP-competitive inhibitor of PAK4.[4] It functions by binding to the ATP-binding pocket of the kinase, thereby blocking its activity.[4] While it has demonstrated the ability to inhibit tumor cell growth and invasion, it is considered a modestly potent inhibitor and has often served as a scaffold for the development of more potent subsequent-generation inhibitors.[4][5][6]
Comparative Efficacy of PAK4 Inhibitors
The efficacy of this compound is best understood in the context of other PAK4 inhibitors that have been developed. These inhibitors can be broadly categorized as ATP-competitive or allosteric.
| Inhibitor | Type | Target(s) | IC50 / Ki (PAK4) | Key Findings |
| This compound | ATP-Competitive | PAK4 | 0.79 µM (790 nM)[3][4][6] | A moderately potent inhibitor that serves as a scaffold for developing more potent compounds.[5][6] |
| PF-3758309 | ATP-Competitive | Pan-PAK (PAK1/4) | 19 nM (IC50) / 18.7 nM (Ki)[3][7] | First PAK4 inhibitor to enter clinical trials but was terminated due to poor pharmacokinetics.[3][8] |
| KPT-9274 | Allosteric | PAK4 / NAMPT | <250 nM (Cell-based)[9] | A dual inhibitor that has been evaluated in Phase I clinical trials.[3][6] Disrupts PAK4 protein complexes.[5] |
| GNE-2861 | ATP-Competitive | Group II PAKs | 7.5 nM[8] | Selective for Group II PAKs (PAK4, PAK5, PAK6).[8] |
| Compound 9 | ATP-Competitive | PAK4 | 33 nM[3][6] | A 2,4-diaminoquinazoline-based inhibitor developed from the this compound scaffold with significantly improved potency.[3][6] |
| PpD | PROTAC Degrader | PAK4 | 305.9 nM (Cell-based)[8] | A peptide-based PROTAC that induces the degradation of PAK4 protein.[8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, it is crucial to visualize the relevant biological pathways and experimental workflows.
PAK4 Signaling Pathway
PAK4 is a central node in several oncogenic signaling cascades. Its activation by Cdc42 leads to the phosphorylation of downstream substrates, promoting cell proliferation, survival, and metastasis.
Caption: The PAK4 signaling pathway, illustrating upstream activators and downstream effects.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel PAK4 inhibitor typically follows a standardized workflow, from initial biochemical assays to in vivo tumor models.
Caption: A typical workflow for the preclinical evaluation of PAK4 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PAK4.
-
Objective: To determine the concentration of an inhibitor required to reduce PAK4 activity by 50% (IC50).
-
Materials: Recombinant human PAK4 enzyme, a suitable peptide substrate (e.g., a generic serine/threonine kinase substrate), ATP (adenosine triphosphate), and the test inhibitor (e.g., this compound). A detection reagent, such as ADP-Glo™, is used to measure kinase activity.
-
Procedure:
-
The test inhibitor is serially diluted to create a range of concentrations.
-
PAK4 enzyme, the peptide substrate, and the inhibitor are pre-incubated in a buffer solution in the wells of a microplate.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.
-
The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To assess the effect of a PAK4 inhibitor on the growth of cancer cell lines.
-
Materials: Cancer cell line known to overexpress PAK4 (e.g., HCT-116), cell culture medium, fetal bovine serum (FBS), the test inhibitor, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cell culture medium is replaced with a medium containing various concentrations of the test inhibitor. A control group receives a medium with the vehicle (e.g., DMSO) only.
-
The cells are incubated with the inhibitor for a period of time (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance values are used to calculate the percentage of cell growth inhibition for each inhibitor concentration.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can confirm the on-target effect of an inhibitor by measuring the phosphorylation of downstream substrates.
-
Objective: To verify that the inhibitor is blocking the PAK4 signaling pathway in cells by observing changes in the phosphorylation status of downstream targets like LIMK1 or Cofilin.
-
Procedure:
-
Cancer cells are treated with the PAK4 inhibitor at various concentrations for a specified time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of a PAK4 substrate (e.g., p-LIMK1, total LIMK1) and PAK4 itself.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the proteins of interest. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.
-
Conclusion
The landscape of PAK4 inhibitors is diverse, with compounds ranging from the moderately potent scaffold this compound to highly potent molecules like PF-3758309 and GNE-2861, as well as innovative approaches like the allosteric inhibitor KPT-9274 and the PROTAC degrader PpD. While this compound has been instrumental in the field, particularly as a starting point for medicinal chemistry efforts, its direct therapeutic potential is limited by its modest potency compared to newer agents. The development of highly selective and potent inhibitors remains a key objective, as off-target effects, particularly against other PAK isoforms, can lead to toxicity.[3][10] The ultimate clinical success of PAK4-targeted therapies will depend on achieving a balance of high on-target potency, selectivity, and favorable pharmacokinetic properties.
References
- 1. PAK4 - Wikipedia [en.wikipedia.org]
- 2. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. mdpi.com [mdpi.com]
Cross-Validation of KY-04031 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p21-activated kinase 4 (PAK4) inhibitor, KY-04031, with other notable PAK4 inhibitors. The information presented herein is curated from various preclinical studies to facilitate an objective evaluation of their anti-cancer effects across different cell lines.
Introduction to PAK4 Inhibition
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in various cancers. It plays a crucial role in regulating cell proliferation, survival, migration, and invasion, making it an attractive target for cancer therapy. PAK4 is a key downstream effector of the Rho family of small GTPases and is implicated in multiple oncogenic signaling pathways, including the Wnt/β-catenin, Raf/MEK/ERK, and PI3K/AKT pathways.[1] Inhibition of PAK4 has been shown to attenuate cancer cell growth and sensitize tumors to immunotherapy.[1] This guide focuses on this compound and compares its activity with other well-characterized PAK4 inhibitors.
Comparative Analysis of PAK4 Inhibitors
This section details the inhibitory concentrations (IC50) of this compound and its alternatives in various cancer cell lines. The data is compiled from multiple studies and presented for comparative purposes. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Cell Viability Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PAK4 inhibitors against a panel of cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | 0.79 (biochemical assay) | [2] |
| PF-3758309 | HCT116 | Colon Carcinoma | 0.00024 | [1] |
| A549, Lung, Pancreatic, Breast, Colon Cancer Cell Lines | Various | < 0.01 | [1] | |
| KPT-9274 | NAMPT (cell-free enzymatic assay) | - | ~0.120 | [3] |
| MDA-MB-468, SUM159 | Triple-Negative Breast Cancer | Growth inhibited at 0.3 | [4] | |
| Caki-1, 786-O | Renal Cell Carcinoma | Attenuated viability | [4] | |
| LCH-7749944 | - | - | 14.93 | [3] |
| GNE-2861 | PAK4 | - | 0.0075 | [5] |
Cross-Validation of Cellular Effects
The subsequent sections delve into the specific effects of PAK4 inhibitors on key cellular processes like apoptosis and cell migration.
Apoptosis Induction
Several studies have demonstrated the pro-apoptotic effects of PAK4 inhibitors in cancer cells.
| Inhibitor | Cell Line(s) | Cancer Type | Observed Effect | Reference |
| PF-3758309 | SH-SY5Y, IMR-32 | Neuroblastoma | Induced G1 phase arrest and apoptosis. | |
| KPT-9274 | Renal Cell Carcinoma cells | Renal Cell Carcinoma | Induced G2/M arrest and apoptosis. | [4] |
| LCH-7749944 | Gastric Cancer cells | Gastric Cancer | Induced apoptosis. | [5] |
Inhibition of Cell Migration and Invasion
PAK4 inhibitors have been shown to effectively impede the migratory and invasive capabilities of cancer cells.
| Inhibitor | Cell Line(s) | Cancer Type | Observed Effect | Reference |
| This compound | - | - | Blocks tumor cell growth and invasion. | |
| PF-3758309 | A549 | Lung Cancer | Suppressed cell migration and invasion. | [1] |
| KPT-9274 | Renal Cell Carcinoma cells | Renal Cell Carcinoma | Decreased cell invasion and migration. | [6] |
| KPT-9274 | Triple-Negative Breast Cancer cells | Breast Cancer | Inhibits cell migration. | [2] |
| LCH-7749944 | Gastric Cancer cells | Gastric Cancer | Significantly inhibited migration and invasion. |
Signaling Pathway Analysis
PAK4 and the Wnt/β-Catenin Signaling Pathway
PAK4 has been identified as a crucial regulator of the Wnt/β-catenin signaling pathway.[1] Overexpression of PAK4 can lead to the phosphorylation and activation of β-catenin, promoting its nuclear translocation and the transcription of Wnt target genes.[1][7] Inhibition of PAK4 has been shown to decrease the phosphorylation of β-catenin, thereby attenuating Wnt signaling.[4] This is a key mechanism through which PAK4 inhibitors exert their anti-cancer effects.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
Independent Verification of KY-04031's Anti-Tumor Activity: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of the anti-tumor activity of the novel p21-activated kinase 4 (PAK4) inhibitor, KY-04031, with other relevant anti-cancer agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of PAK4, a kinase implicated in various oncogenic signaling pathways.[1] This guide compares the reported in vitro and in vivo anti-tumor activities of this compound with other PAK4 inhibitors, PF-3758309 and KPT-9274. The comparison aims to provide a consolidated and objective overview based on publicly available data.
Comparative Analysis of Anti-Tumor Activity
The anti-tumor efficacy of this compound and its alternatives has been evaluated using various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-Proliferative Activity (IC50)
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | PAK4 | HCT116 (Colon) | Not Publicly Available | - |
| A549 (Lung) | Not Publicly Available | - | ||
| MDA-MB-231 (Breast) | Not Publicly Available | - | ||
| PF-3758309 | pan-PAK | HCT116 (Colon) | 0.00024 | [2] |
| A549 (Lung) | <0.01 | [2] | ||
| MDA-MB-231 (Breast) | <0.01 | [2] | ||
| KPT-9274 | PAK4, NAMPT | MV4-11 (Leukemia) | 0.14 - 0.28 | [3] |
| THP-1 (Leukemia) | 0.14 - 0.28 | [3] | ||
| 786-O (Kidney) | ~0.12 (cell-free NAMPT) | [4] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
| PF-3758309 | HCT116 Xenograft | 15-20 mg/kg, p.o. | >70% | [5] |
| KPT-9274 | MDA-MB-231 Xenograft | 150 mg/kg, p.o. (bidx4) | ~80% (based on tumor volume reduction) | [6] |
| MV4-11 Xenograft | 150 mg/kg, p.o. (daily) | Dramatically inhibited tumor growth | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PAK4 signaling pathway and a general experimental workflow for assessing anti-tumor activity.
Caption: The PAK4 signaling cascade in cancer.
Caption: Workflow for assessing anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are generalized protocols for the key experiments cited in the assessment of these anti-tumor agents.
In Vitro Anti-Proliferation Assay (Sulforhodamine B - SRB Assay)
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, PF-3758309) for a specified duration (typically 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A specified number of human cancer cells (e.g., HCT116, MDA-MB-231) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers, typically calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion
This compound has been identified as a potent inhibitor of the PAK4 enzyme. While its direct anti-proliferative and in vivo anti-tumor data against a broad panel of cancer models are not as extensively documented in publicly accessible literature as some alternatives like PF-3758309 and KPT-9274, its unique chemical structure presents a valuable scaffold for the design of new PAK4 inhibitors.[7] Further independent studies are warranted to fully elucidate the comparative anti-tumor activity of this compound. The provided protocols and pathway information serve as a foundation for such verification efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and the structural basis of a novel p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibitors: A Deep Dive into KY-04031 and Other Modulators of Cellular Signaling
In the landscape of targeted therapeutics, kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology and regenerative medicine. This guide provides a detailed comparative analysis of a novel p21-activated kinase 4 (PAK4) inhibitor, KY-04031, and a distinct class of compounds that modulate the Wnt/β-catenin signaling pathway by targeting the CXXC5-Dvl interaction. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Section 1: Comparative Analysis of PAK4 Inhibitors
PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Its overexpression has been implicated in several cancers, making it an attractive target for therapeutic intervention.
Performance Data of PAK4 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other notable PAK4 inhibitors. The data highlights the varying degrees of efficacy and binding affinities, providing a quantitative basis for comparison.
| Inhibitor | Target(s) | IC50 / Kd | Assay Type | Reference |
| This compound | PAK4 | IC50: 0.79 µM | Kinase Assay | [1] |
| PF-3758309 | PAK4, PAK1, PAK5, PAK6 | Kd: 2.7 nM; Ki: 18.7 nM | Isothermal Calorimetry; Kinase Assay | [2][3][4] |
| LCH-7749944 | PAK4 | IC50: 14.93 µM | Kinase Assay | [5][6][7] |
| KPT-9274 | PAK4, NAMPT | IC50: <100 nM (PAK4) | Cell-free enzymatic assay | [8] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, the following diagrams illustrate the PAK4 signaling pathway and a typical experimental workflow for evaluating PAK4 inhibitors.
Section 2: Comparative Analysis of Wnt/β-catenin Pathway Modulators
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, including bone formation. Dysregulation of this pathway is linked to various diseases. A novel therapeutic strategy involves the inhibition of the CXXC5-Dishevelled (Dvl) interaction, which acts as a negative feedback regulator of the pathway.
Performance Data of Wnt/β-catenin Pathway Modulators
The following table compares small molecules that activate the Wnt/β-catenin pathway through different mechanisms. This includes inhibitors of the Dvl-CXXC5 interaction, GSK-3β inhibitors, and Tankyrase inhibitors.
| Inhibitor | Mechanism of Action | Target(s) | IC50 | Assay Type | Reference |
| KY-02061 | Dvl-CXXC5 Interaction Inhibitor | Dvl-CXXC5 | 24 µM | In vitro binding assay | [9] |
| KY-02327 | Dvl-CXXC5 Interaction Inhibitor | Dvl-CXXC5 | 3.1 µM | In vitro binding assay | [10] |
| CHIR99021 | GSK-3β Inhibitor | GSK-3β | 6.7 nM | Kinase Assay | [11][12] |
| XAV939 | Tankyrase Inhibitor | TNKS1, TNKS2 | 11 nM (TNKS1), 4 nM (TNKS2) | Kinase Assay | [10][13] |
Signaling Pathway and Experimental Workflow
The diagrams below depict the Wnt/β-catenin signaling pathway with the role of CXXC5, and a standard workflow for assessing the osteogenic potential of Wnt pathway activators.
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro PAK4 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against PAK4 kinase.
Materials:
-
Recombinant human PAK4 kinase
-
PAKtide (substrate peptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the diluted test inhibitor to the respective wells. For positive (no inhibitor) and negative (no enzyme) controls, add 2.5 µL of the buffer with DMSO.
-
Prepare a master mix containing Kinase Assay Buffer, ATP (at a final concentration close to the Km for PAK4), and PAKtide substrate.
-
Add 5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted PAK4 enzyme to each well (except for the negative control wells).
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][14]
Protocol 2: TOPFLASH/FOPFLASH Reporter Assay for Wnt/β-catenin Signaling
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt/β-catenin pathway.
Materials:
-
Cells (e.g., HEK293T or MC3T3-E1)
-
TOPFLASH (containing wild-type TCF binding sites) and FOPFLASH (containing mutated TCF binding sites) luciferase reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (e.g., KY-02061)
-
Wnt3a conditioned medium (as a positive control)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate (e.g., 24- or 48-well) and allow them to attach overnight.
-
Co-transfect the cells with the TOPFLASH or FOPFLASH plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations or with Wnt3a conditioned medium.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized TOPFLASH activity by the normalized FOPFLASH activity for each condition.[7][11][13][15][16]
Protocol 3: Alkaline Phosphatase (ALP) Staining in Osteoblasts
ALP is an early marker of osteoblast differentiation. This protocol describes a method to visualize ALP activity in cultured cells.
Materials:
-
Osteoblast precursor cells (e.g., MC3T3-E1 or primary calvaria cells)
-
Osteogenic differentiation medium
-
Test compound (e.g., KY-02327)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 70% ethanol or citrate-buffered acetone)
-
Alkaline Phosphatase Staining Kit (containing a substrate like Naphthol AS-MX phosphate and a salt like Fast Blue BB salt)
-
Microscope
Procedure:
-
Seed the osteoblast precursor cells in a multi-well plate and culture them in the presence of osteogenic differentiation medium and the test compound at various concentrations.
-
After a specified period of differentiation (e.g., 4-7 days), wash the cells twice with PBS.
-
Fix the cells with the fixative solution for approximately 20-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the ALP staining solution according to the kit manufacturer's instructions. This typically involves mixing the substrate and the salt solution.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature in the dark.
-
Wash the cells with PBS to stop the reaction.
-
Visualize the stained cells under a microscope. The presence of a colored precipitate (often blue or purple) indicates ALP activity. The intensity of the staining can be qualitatively or quantitatively assessed.[2][5][17][18]
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LCH-7749944 | PAK | Apoptosis | TargetMol [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. agscientific.com [agscientific.com]
- 13. stemcell.com [stemcell.com]
- 14. pnas.org [pnas.org]
- 15. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. XAV-939 (NVP-XAV939) | Tankyrase (TNKS) inhibitor | TargetMol [targetmol.com]
Validating the Downstream Effects of KY-04031 on PAK4 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p21-activated kinase 4 (PAK4) inhibitor, KY-04031, and its downstream effects. Due to the limited publicly available data on the specific downstream signaling consequences of this compound, this document focuses on its primary target affinity and compares it with other well-characterized PAK4 inhibitors. This approach allows for an informed inference of the expected, albeit unvalidated, downstream effects of this compound, providing a valuable resource for researchers investigating PAK4-targeted therapies.
Introduction to PAK4 and this compound
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in regulating cell proliferation, survival, motility, and invasion. Its involvement in key oncogenic signaling pathways has made it an attractive target for cancer therapy. This compound has been identified as a potent inhibitor of PAK4, binding to its ATP-binding pocket with an IC50 of 0.79 μM[1]. While its direct inhibitory effect on PAK4 is established, a detailed, quantitative analysis of its impact on downstream signaling cascades is not extensively documented in publicly available literature.
Key Downstream Signaling Pathways of PAK4
PAK4 exerts its influence on cellular processes through several key downstream signaling pathways. Understanding these pathways is crucial for evaluating the potential therapeutic effects of PAK4 inhibitors.
-
LIMK1/Cofilin Pathway: This pathway is central to the regulation of actin cytoskeleton dynamics, which is essential for cell motility and invasion. PAK4 phosphorylates and activates LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor. Inhibition of this pathway is expected to restore cofilin activity, leading to actin filament disassembly and reduced cell migration.
-
c-Src/EGFR/Cyclin D1 Pathway: This cascade plays a significant role in cell cycle progression and proliferation. PAK4 can activate the proto-oncogene c-Src, which can then transactivate the epidermal growth factor receptor (EGFR). This leads to downstream signaling that upregulates the expression of Cyclin D1, a critical regulator of the G1-S phase transition in the cell cycle.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a major survival pathway in cells, promoting cell growth and inhibiting apoptosis. PAK4 can activate this pathway, contributing to the survival and proliferation of cancer cells.
-
Wnt/β-catenin Pathway: This pathway is crucial in development and is often aberrantly activated in cancer. PAK4 can phosphorylate and stabilize β-catenin, leading to its nuclear translocation and the activation of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
Comparative Analysis of PAK4 Inhibitors
To infer the likely downstream effects of this compound, this section compares its primary activity with that of other known PAK4 inhibitors for which downstream data is available.
| Inhibitor | Primary Target(s) & IC50/Kd | Downstream Effects (Quantitative Data) | Key Signaling Pathways Affected |
| This compound | PAK4 (IC50: 0.79 μM)[1] | Data not publicly available | Inferred to be LIMK1/Cofilin, c-Src/EGFR/Cyclin D1, PI3K/AKT, Wnt/β-catenin |
| PF-3758309 | PAK4 (Kd: 2.7 nM) | - Inhibition of GEF-H1 phosphorylation (IC50: 1.3 nM) - Inhibition of anchorage-independent growth (IC50: 4.7 ± 3 nM in a panel of cell lines) | LIMK1/Cofilin |
| LCH-7749944 | PAK4 | - Inhibition of cofilin phosphorylation | LIMK1/Cofilin, c-Src/EGFR/Cyclin D1 |
| KPT-9274 | Dual PAK4/NAMPT inhibitor | - Reduction of phosphorylated β-catenin (S675) and phosphorylated cofilin - Attenuation of nuclear β-catenin and its targets Cyclin D1 and c-Myc | Wnt/β-catenin, LIMK1/Cofilin |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of inhibitor performance. Below are standard protocols for key experiments used to assess the downstream effects of PAK4 inhibitors.
Western Blot Analysis of Cofilin Phosphorylation
This protocol is used to quantify the levels of phosphorylated and total cofilin in cell lysates following treatment with a PAK4 inhibitor.
-
Cell Lysis:
-
Treat cells with the desired concentrations of the PAK4 inhibitor for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Measure the band intensities for phosphorylated and total cofilin using densitometry software.
-
Normalize the phospho-cofilin signal to the total cofilin signal to determine the relative phosphorylation level.
-
In Vitro LIMK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of LIMK1.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant LIMK1 enzyme, a specific peptide substrate for LIMK1, and ATP in a kinase assay buffer.
-
Add the PAK4 inhibitor at various concentrations to the reaction mixture.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate in a TR-FRET or other fluorescence-based format.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Wnt/β-catenin Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line and Transfection:
-
Use a cell line that is responsive to Wnt signaling (e.g., HEK293T).
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Treatment:
-
Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, in the presence or absence of the PAK4 inhibitor at various concentrations.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the untreated control and determine the IC50 of the inhibitor.
-
Visualizing the PAK4 Signaling Network and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key PAK4 signaling pathways and a typical experimental workflow for validating the downstream effects of an inhibitor.
Caption: Key downstream signaling pathways of PAK4.
References
Confirming the On-Target Activity of KY-04031: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KY-04031, a p21-activated kinase 4 (PAK4) inhibitor, with alternative compounds. It focuses on the use of genetic approaches to objectively validate the on-target activity of these inhibitors, a critical step in drug development. By presenting supporting experimental data and detailed methodologies, this guide aims to equip researchers with the necessary information to design and interpret experiments for confirming the specificity of novel kinase inhibitors.
Introduction to this compound and the Role of PAK4
This compound is a small molecule inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key downstream effector of the Rho GTPase Cdc42. PAK4 is implicated in a variety of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Its overexpression and hyperactivity are associated with the progression of numerous cancers, making it an attractive therapeutic target. This compound has been identified as a potent PAK4 inhibitor with a reported IC50 of 0.79 μM. However, like any small molecule inhibitor, its phenotypic effects in cellular and in vivo models must be rigorously demonstrated to be a direct consequence of its intended on-target activity. Genetic approaches provide a powerful and unbiased method for this validation.
Comparison of PAK4 Inhibitors
The following table summarizes the key characteristics of this compound and other notable PAK4 inhibitors. The data presented is compiled from various studies and highlights the biochemical and cellular potencies of these compounds.
| Compound | Target(s) | Reported Potency | Genetic Validation Evidence |
| This compound | PAK4 | IC50: 0.79 μM[1] | Inferred from studies on other PAK4 inhibitors showing that genetic knockdown of PAK4 phenocopies inhibitor treatment. |
| PF-3758309 | PAK4, other PAK isoforms | Kd: 2.7 nM (for PAK4); Cellular IC50 (pGEF-H1 inhibition): 1.3 nM[2] | RNAi-mediated knockdown of PAK4 in A549 cells induces apoptosis, similar to the effect of PF-3758309 treatment[2]. |
| LCH-7749944 | PAK4 | IC50: 14.93 μM | Studies have shown that LCH-7749944 treatment downregulates the PAK4 signaling pathway, and genetic inhibition of PAK4 has been shown to have similar effects on cancer cell proliferation and invasion. |
| KPT-9274 | Dual PAK4/NAMPT inhibitor | IC50 (NAMPT): <100 nM | shRNA-mediated knockdown of PAK4 in Waldenstrom Macroglobulinemia cells induces apoptosis, a phenotype also observed with KPT-9274 treatment[3]. |
Genetic Approaches for On-Target Validation
Genetic validation strategies are essential to confirm that the biological effects of a small molecule inhibitor are due to the modulation of its intended target. The two most common and robust methods are siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the target gene.
siRNA/shRNA-Mediated Knockdown
This approach involves the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) into cells to specifically degrade the mRNA of the target protein, in this case, PAK4. A successful on-target validation is achieved if the phenotype observed upon treatment with the inhibitor (e.g., decreased cell viability, induction of apoptosis) is mimicked by the knockdown of the target protein.
Experimental Protocol: siRNA-Mediated Knockdown of PAK4
-
Cell Culture: Plate the cancer cell line of interest (e.g., A549, HCT116) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Resuspend lyophilized PAK4-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 50-100 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest a subset of cells to confirm PAK4 protein knockdown by Western blotting using a specific anti-PAK4 antibody.
-
Phenotypic Analysis:
-
In parallel, treat a set of transfected cells with this compound or a vehicle control at various concentrations.
-
After the desired incubation period, assess cellular phenotypes such as cell viability (e.g., using a CellTiter-Glo assay), apoptosis (e.g., by measuring caspase-3/7 activity or Annexin V staining), or cell migration (e.g., using a wound-healing assay).
-
-
Data Analysis: Compare the phenotypic effects of this compound in cells transfected with non-targeting siRNA versus PAK4-specific siRNA. A significant reduction in the potency or efficacy of this compound in the PAK4 knockdown cells would strongly suggest on-target activity.
CRISPR-Cas9-Mediated Knockout
The CRISPR-Cas9 system allows for the permanent disruption of a target gene. Generating a stable cell line with a knockout of the PAK4 gene provides a clean genetic background to test the specificity of an inhibitor. If this compound is a specific PAK4 inhibitor, it should have a significantly reduced or no effect in the PAK4 knockout cells compared to the wild-type parental cells.
Experimental Protocol: CRISPR-Cas9-Mediated Knockout of PAK4
-
gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting different exons of the PAK4 gene into a Cas9-expressing vector (e.g., lentiCRISPRv2). A non-targeting sgRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand the clonal populations and screen for PAK4 knockout by Western blotting and Sanger sequencing of the targeted genomic locus to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Inhibitor Treatment and Phenotypic Analysis: Treat the validated PAK4 knockout clones and wild-type parental cells with a dose-range of this compound.
-
Data Analysis: Perform cell viability, apoptosis, or other relevant functional assays. A significant rightward shift in the dose-response curve for this compound in the knockout cells compared to the wild-type cells provides strong evidence for on-target activity.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PAK4 signaling pathway, initiated by Cdc42-GTP, regulates key cellular processes.
Caption: Workflow for validating on-target activity using genetic approaches.
Caption: The logical relationship for confirming on-target activity.
Conclusion
The validation of on-target activity is a cornerstone of modern drug discovery. For a PAK4 inhibitor like this compound, employing genetic approaches such as siRNA/shRNA knockdown and CRISPR-Cas9 knockout is indispensable. These methods provide a clear and objective means to demonstrate that the observed cellular effects of the compound are a direct result of its interaction with PAK4. By comparing the phenotypic outcomes of inhibitor treatment with those of genetic perturbation of the target, researchers can build a robust case for the specificity of their molecule. This guide provides the foundational knowledge and experimental frameworks to confidently confirm the on-target activity of this compound and other kinase inhibitors, thereby accelerating their development as potential cancer therapeutics.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PAK4-NAMPT Inhibition Impacts Growth and Survival, and Increases Sensitivity to DNA-Damaging Agents in Waldenstrom Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of KY-04031: A Comparative Analysis Against Other Wnt/β-Catenin Pathway Modulators
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide evaluating the translational potential of KY-04031, a novel p21-activated kinase 4 (PAK4) inhibitor, against other compounds targeting the Wnt/β-catenin signaling pathway. This guide provides a detailed analysis of preclinical data, experimental protocols, and visual representations of the underlying molecular pathways to aid in the assessment of these promising anti-cancer agents.
The dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers, making it a prime target for therapeutic intervention. While this compound directly inhibits PAK4, emerging evidence reveals a crucial link between PAK4 and the Wnt/β-catenin cascade. Inhibition of PAK4 has been shown to modulate β-catenin phosphorylation and subsequently suppress Wnt signaling, highlighting the therapeutic potential of this compound in Wnt-driven malignancies.
This guide offers an objective comparison of this compound with other well-characterized Wnt/β-catenin pathway inhibitors, including KPT-9274 (a dual PAK4 and NAMPT inhibitor), XAV939 (a tankyrase inhibitor), and ICG-001 (an inhibitor of the CBP/β-catenin interaction). By presenting key preclinical data in a structured format, this resource aims to facilitate informed decision-making in the advancement of novel cancer therapies.
Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against their primary targets and in functional cellular assays. This data provides a snapshot of their relative potency at a molecular and cellular level.
| Compound | Primary Target(s) | Target IC50 | Wnt Signaling IC50 (TOPflash Assay) | Cell Proliferation IC50 (Cell Line) |
| This compound | PAK4 | 0.79 µM[1] | Data not available | Data not available in comparable format |
| KPT-9274 | PAK4, NAMPT | <100 nM (PAK4)[2], 120 nM (NAMPT)[2] | Not explicitly reported, but suppresses Wnt signaling[3] | 600 nM (Caki-1), 570 nM (786-O)[4] |
| XAV939 | Tankyrase 1/2 | 11 nM (TNKS1), 4 nM (TNKS2)[5] | 21.56 µM (H446)[6] | 21.56 µM (H446)[6] |
| ICG-001 | CBP/β-catenin interaction | 3 µM (CBP)[7][8] | 5.57 µM (HCT116)[9] | 0.83 µM (KHOS), 1.05 µM (MG63), 1.24 µM (143B) at 72h |
In Vivo Efficacy in Preclinical Models
The translational potential of a compound is critically assessed through its performance in in vivo models. The following table outlines the efficacy of the comparator compounds in xenograft studies. While specific in vivo data for this compound in a comparable colorectal cancer model was not publicly available, the data for other PAK4 inhibitors provides a relevant benchmark.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KPT-9274 | 786-O Renal Cell Carcinoma Xenograft | 100 or 200 mg/kg, oral, twice daily | Dose-dependent inhibition of tumor growth | [10][11] |
| XAV939 | HepG2 Hepatocellular Carcinoma Xenograft | Intratumoral injection, every 3rd day for 3 weeks | Significant inhibition of tumor growth | |
| XAV939 | MDA-MB-231 Breast Cancer Xenograft | In combination with paclitaxel | Significant suppression of tumor growth | |
| ICG-001 | RPMI-8226 Multiple Myeloma Xenograft | Not specified | Significantly reduced tumor growth | |
| ICG-001 | SW620 Colon Carcinoma Xenograft | 150 mg/kg, i.v. | Dramatic reduction in tumor volume | [7] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. Wnt/β-catenin signaling pathway and points of intervention for the discussed inhibitors.
Figure 2. Experimental workflow for the TOPflash reporter assay to quantify Wnt/β-catenin signaling.
Figure 3. General experimental workflow for an in vivo subcutaneous xenograft tumor model.
Experimental Protocols
TOPflash/FOPflash Reporter Assay for Wnt/β-catenin Signaling
This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of canonical Wnt/β-catenin signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids (contain TCF/LEF binding sites upstream of a luciferase gene; FOPflash has mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound and comparator compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, comparator compounds, or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the Firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash activity. Calculate the IC50 values for each compound by plotting the normalized luciferase activity against the log of the compound concentration.
In Vivo Subcutaneous Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116, SW480)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional, to aid tumor establishment)
-
This compound and comparator compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the compounds and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. The %TGI is often calculated as: 100 x (1 - [mean tumor volume of treated group at endpoint] / [mean tumor volume of control group at endpoint]).
Conclusion
This comparative guide provides a foundational resource for researchers and clinicians to evaluate the translational potential of this compound. While the direct inhibition of PAK4 by this compound presents a compelling therapeutic strategy, further studies are warranted to quantify its specific inhibitory effect on the Wnt/β-catenin signaling pathway and to generate robust in vivo efficacy data in relevant cancer models. The information compiled herein on comparable Wnt/β-catenin inhibitors offers a valuable framework for contextualizing future findings and guiding the continued development of this promising class of anti-cancer agents.
References
- 1. Single-cell functional and chemosensitive profiling of combinatorial colorectal therapy in zebrafish xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward a quantitative understanding of the Wnt/β-catenin pathway through simulation and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP31 Activates the Wnt/β-catenin Signaling Pathway and Promotes Gastric Cancer Cell Proliferation, Invasion and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Wnt/β-Catenin Signaling Sensitizes Esophageal Cancer Cells to Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KY-04031: A Comprehensive Guide for Laboratory Personnel
Essential guidelines for the safe handling and disposal of the potent PAK4 inhibitor, KY-04031, to ensure personnel safety and environmental protection.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures due to its potential hazards. This guide provides detailed, step-by-step instructions for the proper management of this compound waste, from initial handling to final disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all laboratory personnel must be familiar with the following safety protocols before handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator is recommended.
Engineering Controls:
-
All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.
-
Ensure adequate ventilation in all areas where the compound is used and stored.
Quantitative Data and Physical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine | [1] |
| CAS Number | 468056-29-3 | [2] |
| Molecular Formula | C₂₁H₂₀N₈O | [2] |
| Molecular Weight | 400.44 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Experimental Protocol: Waste Segregation and Collection
-
Designated Waste Container:
-
Establish a clearly labeled, dedicated hazardous waste container for all this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name
-
Associated hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date the waste was first added to the container.
-
-
-
Solid Waste Disposal:
-
Unused/Expired this compound: Place the original container with the unused compound directly into the designated hazardous waste container.
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, weighing boats, gloves, bench paper) must be placed in the designated hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions of this compound: Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The first two rinsates must be collected as hazardous waste. The third rinsate can often be disposed of as regular solvent waste, but confirm this with your EHS department.
-
Decontamination Procedure
-
For surfaces and non-disposable equipment contaminated with this compound, decontaminate by wiping with a cloth or paper towel soaked in alcohol (e.g., 70% ethanol).
-
All materials used for decontamination (wipes, paper towels) must be disposed of as solid hazardous waste.
Chemical Inactivation (For Informational Purposes Only)
While the recommended and required method of disposal is through a certified hazardous waste program, understanding the chemical stability of this compound is valuable. The s-triazine ring is known to be very stable. However, advanced oxidation processes or strong acidic/basic hydrolysis can degrade the molecule. These methods are not recommended for routine laboratory disposal due to the specialized equipment and safety precautions required.
A potential, though not certified, method for the pre-treatment of small amounts of this compound waste before collection could involve adsorption onto activated carbon.
Experimental Protocol: Adsorption on Activated Carbon (for residual amounts)
-
For dilute aqueous solutions containing residual this compound, add activated carbon powder or granules to the solution.
-
Stir the mixture for several hours to allow for adsorption of the compound onto the carbon.
-
Filter the mixture to separate the activated carbon.
-
The activated carbon, now containing adsorbed this compound, must be disposed of as solid hazardous waste.
-
The remaining liquid should still be treated as hazardous waste, as complete removal of the compound cannot be guaranteed without analytical confirmation.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway (Illustrative)
While not directly related to disposal, understanding the mechanism of action of this compound can provide context for its biological significance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
